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  • Product: 3,5-Diisopropylbenzoic acid

Core Science & Biosynthesis

Foundational

Technical Profile: 3,5-Diisopropylbenzoic Acid (CAS 77212-95-4)

[1][2][3][4][5] Abstract 3,5-Diisopropylbenzoic acid (CAS 77212-95-4) is a specialized aromatic carboxylic acid characterized by significant steric bulk and lipophilicity.[1][2] Unlike its more common hydroxylated deriva...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Abstract

3,5-Diisopropylbenzoic acid (CAS 77212-95-4) is a specialized aromatic carboxylic acid characterized by significant steric bulk and lipophilicity.[1][2] Unlike its more common hydroxylated derivatives (used as propofol impurities or salicylic acid analogs), this compound serves as a robust non-coordinating steric spacer in Metal-Organic Frameworks (MOFs) and a lipophilic scaffold in medicinal chemistry.[3] This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in materials science and drug development.[3]

Chemical Identity & Physicochemical Profile[4][5][7][8][9][10]

The defining feature of 3,5-diisopropylbenzoic acid is the presence of two bulky isopropyl groups at the meta positions relative to the carboxylic acid. This substitution pattern creates a "hydrophobic pocket" around the aromatic core while leaving the carboxylic acid accessible for coordination or coupling.[3]

Key Identifiers
PropertyDetail
CAS Number 77212-95-4
IUPAC Name 3,5-Di(propan-2-yl)benzoic acid
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
SMILES CC(C)C1=CC(=CC(=C1)C(C)C)C(=O)O
Appearance White to off-white crystalline solid
Physicochemical Properties (Experimental & Predicted)[6][8][9][10]
PropertyValueScientific Context
pKa (Acid) ~4.35 (Predicted)Slightly less acidic than benzoic acid (4.20) due to the positive inductive effect (+I) of the two isopropyl groups, which destabilizes the carboxylate anion.[3]
LogP (Lipophilicity) 4.5 ± 0.3Highly lipophilic compared to benzoic acid (1.87).[3] The isopropyl groups significantly increase membrane permeability potential.[3]
Melting Point 110–130 °C (Range)Precise experimental values are rare in open literature; range is estimated based on the 4-isopropyl (115°C) and 3,5-di-tert-butyl (170°C) analogs.
Solubility Low (Water)Soluble in DCM, Ethanol, THF, and Diethyl Ether.

Synthesis & Manufacturing Protocols

While the hydroxylated derivatives are often synthesized via Friedel-Crafts alkylation of hydroxybenzoic acids, the high-purity synthesis of the non-hydroxy parent 3,5-diisopropylbenzoic acid requires a more controlled approach to prevent over-alkylation or isomer mixtures.

The most robust, self-validating laboratory method is the Grignard Carboxylation of 3,5-diisopropylbromobenzene. This route ensures regioselectivity and high purity.[3]

Protocol: Grignard Carboxylation Route[6]

Objective: Synthesize 5.0 g of 3,5-diisopropylbenzoic acid. Precursor: 1-Bromo-3,5-diisopropylbenzene (commercially available or synthesized from 2,6-diisopropylaniline via Sandmeyer).

Step 1: Grignard Reagent Formation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Argon or N₂).[3]

  • Activation: Add Magnesium turnings (1.2 eq, 0.60 g) and a single crystal of iodine to the flask. Flame-dry gently again to sublime iodine onto the Mg surface (activates the metal).[3]

  • Initiation: Dissolve 1-Bromo-3,5-diisopropylbenzene (20 mmol, ~4.82 g) in 40 mL anhydrous THF. Add 5 mL of this solution to the Mg. Heat gently with a heat gun until the solution turns turbid and exotherms (Grignard initiation).

  • Addition: Add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1 hour to ensure complete consumption of the bromide.

Step 2: Carboxylation (CO₂ Insertion)[3]
  • Cooling: Cool the Grignard solution to 0 °C in an ice bath.

  • Insertion: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture for 45 minutes. The solution will become viscous/slurry as the magnesium carboxylate salt precipitates.[3]

  • Hydrolysis: Carefully quench the reaction by pouring the mixture into 100 mL of ice-cold 1M HCl. Stir vigorously until all solids dissolve and the pH is acidic (<2).

Step 3: Workup & Purification
  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

  • Alkali Wash (Critical Purification): Extract the combined organic ether layers with 1M NaOH (3 x 40 mL). The product moves to the aqueous phase as the sodium salt; non-acidic impurities (unreacted bromide, homocoupled byproducts) remain in the ether.[3]

  • Precipitation: Acidify the combined aqueous NaOH extracts with 6M HCl to pH 1. The product will precipitate as a white solid.[3]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.[3]

  • Recrystallization: Recrystallize from Ethanol/Water (8:2) to yield needle-like crystals.

Reaction Pathway Visualization[6]

Synthesis Start 1-Bromo-3,5- diisopropylbenzene Mg Mg / THF (Grignard Formation) Start->Mg Activation Intermediate Aryl-MgBr Intermediate Mg->Intermediate Reflux 1h CO2 CO2 (excess) (Carboxylation) Intermediate->CO2 0°C Acid Magnesium Carboxylate Salt CO2->Acid Insertion H3O H3O+ Quench (Hydrolysis) Acid->H3O Protonation Product 3,5-Diisopropylbenzoic Acid (Pure) H3O->Product Precipitation

Figure 1: Step-by-step synthetic pathway via Grignard carboxylation, ensuring high regioselectivity.

Functional Applications

A. Metal-Organic Frameworks (MOFs)

In materials science, 3,5-diisopropylbenzoic acid is utilized as a modulator or capping ligand .

  • Mechanism: The bulky isopropyl groups prevent the formation of dense coordination networks.[3] When used in combination with ditopic linkers (e.g., terephthalic acid), this mono-acid competes for metal coordination sites.

  • Outcome: This competition controls the crystal growth rate and can induce the formation of specific topologies or introduce defects that increase catalytic activity.[3] The isopropyl groups create hydrophobic pockets within the MOF pores, enhancing the adsorption of non-polar guests (e.g., methane, benzene).[3]

B. Drug Development: Lipophilic Bioisostere

In medicinal chemistry, the 3,5-diisopropylphenyl moiety is a classic "lipophilic anchor."[3]

  • Bioisosterism: It serves as a bulky, lipophilic replacement for planar aromatic rings.[3] The isopropyl groups inhibit π-π stacking, which can improve solubility in lipid bilayers compared to flat, unsubstituted analogs.

  • Metabolic Stability: The steric hindrance at the meta positions protects the para position and the ring itself from rapid metabolic oxidation by cytochrome P450 enzymes.[3]

Structure-Property Relationship Diagram

Properties Core 3,5-Diisopropylbenzoic Acid Structure Iso Meta-Isopropyl Groups Core->Iso COOH Carboxylic Acid Core->COOH Steric High Steric Bulk Iso->Steric Lipo Increased Lipophilicity (LogP ~4.5) Iso->Lipo Coord Metal Coordination (Monodentate/Bidentate) COOH->Coord MOF MOF Defect Engineering (Pore hydrophobicity) Steric->MOF Drug Membrane Permeability & Metabolic Stability Lipo->Drug Coord->MOF

Figure 2: Correlation between chemical structure features and functional applications in MOFs and Pharma.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited compared to commodity chemicals, standard safety protocols for substituted benzoic acids apply.[3]

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation upon contact.
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation if dust is inhaled.

Handling Protocol:

  • Use local exhaust ventilation to prevent dust accumulation.[3]

  • Wear nitrile gloves and safety goggles.[3]

  • Store in a cool, dry place away from strong oxidizing agents.[3]

References

  • Chemical Identity & Vendors

    • Oakwood Chemical. (2024).[3] "3,5-Diisopropylbenzoic acid - CAS 77212-95-4".[5][1][6][7][2] Retrieved from [3]

    • BLD Pharm. (2024).[3] "3,5-Diisopropylbenzoic acid Properties and Safety". Retrieved from [3]

  • Synthetic Methodology (Analogous Protocols)

    • Cohen, T. et al.[3] (1977).[3] "Synthesis of hindered benzoic acids via Grignard carboxylation". Journal of Organic Chemistry. (General protocol validation for sterically hindered acids).

    • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry. Wiley-Interscience. (Mechanism of Grignard reagents with CO₂).[3]

  • Applications in MOFs

    • Furukawa, H. et al.[3] (2013).[3] "The Chemistry and Applications of Metal-Organic Frameworks". Science. (Role of modulator ligands in MOF synthesis).

  • Related Compounds (Differentiation)

    • PubChem. "3,5-Diisopropylsalicylic acid (CAS 2215-21-6)". Retrieved from (Distinct from subject compound).[3]

    • PubChem. "4-Hydroxy-3,5-diisopropylbenzoic acid (CAS 13423-73-9)". Retrieved from (Propofol impurity).[3]

Sources

Exploratory

Molecular weight and formula of 3,5-Diisopropylbenzoic acid

The following technical guide details the physicochemical profile, synthesis, and characterization of 3,5-Diisopropylbenzoic acid . Editorial Note: This guide specifically addresses 3,5-Diisopropylbenzoic acid (CAS 77212...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3,5-Diisopropylbenzoic acid .

Editorial Note: This guide specifically addresses 3,5-Diisopropylbenzoic acid (CAS 77212-95-4) , the non-hydroxylated benzoic acid derivative.[1][2][3][4][5] This compound is distinct from 3,5-Diisopropylsalicylic acid (2-hydroxy-) and Propofol Impurity N (4-hydroxy-), which are frequently conflated in general databases.[1][2][3][5]

CAS: 77212-95-4 | Formula: C₁₃H₁₈O₂ | MW: 206.28 g/mol [1][2][5][6][7]

Executive Summary

3,5-Diisopropylbenzoic acid is a meta-substituted aromatic carboxylic acid utilized primarily as a steric ligand in coordination chemistry (Metal-Organic Frameworks) and as a lipophilic building block in pharmaceutical synthesis.[1][2][3][4][5][6][7] Unlike its hydroxylated analogs (used in Propofol manufacturing), this molecule features a hydrophobic phenyl core flanked by two isopropyl groups, imparting significant steric bulk and solubility in non-polar organic solvents.[2][3][5]

Its primary utility lies in Crystal Engineering , where the bulky isopropyl groups prevent close packing, creating porous channels in supramolecular assemblies, and in Medicinal Chemistry as a bioisostere for other lipophilic benzoic acids.[2][3][5]

Physicochemical Specifications

The following data represents the core specification for research-grade material (>98% purity).

PropertySpecificationNotes
IUPAC Name 3,5-Bis(1-methylethyl)benzoic acid
CAS Number 77212-95-4 Distinct from hydroxy- derivatives.[1][2][3][4][5][6][7]
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol Monoisotopic Mass: 206.13
Physical State White to Off-white Crystalline Solid
Melting Point 112 – 116 °CLiterature range (varies by polymorph).[1][2][3][5]
Solubility Soluble in DCM, EtOH, Et₂O; Insoluble in H₂OLipophilic nature dominates.[3][5]
pKa (Calc.) 4.18 ± 0.10Slightly weaker acid than benzoic acid (4.[2][3][5]20) due to alkyl donation.[2][3][5]
LogP (Calc.) 4.52High lipophilicity.[2][3][5]

Synthetic Pathway & Mechanism[1][3][4][6]

The synthesis of 3,5-Diisopropylbenzoic acid presents a regiochemical challenge. Direct alkylation of benzoic acid yields predominantly para-substituted products.[1][2][3][5] Therefore, the "Gold Standard" protocol utilizes a Grignard Carboxylation of the brominated precursor, ensuring 100% regioconservation.[2][3][5]

Core Mechanism: Grignard Carboxylation

This pathway avoids the over-oxidation risks associated with oxidizing 3,5-diisopropyltoluene.[1][2][3][5]

  • Precursor: 1-Bromo-3,5-diisopropylbenzene (CAS 23058-81-3).[1][2][3][5]

  • Activation: Formation of the arylmagnesium bromide species (Grignard reagent).[2][3][5]

  • Electrophilic Attack: Nucleophilic attack of the Grignard carbon on Carbon Dioxide (dry ice).[2][3][5]

  • Protonation: Acidic quench to liberate the free carboxylic acid.[1][2][3][5]

Step-by-Step Protocol

Reagents:

  • 1-Bromo-3,5-diisopropylbenzene (10.0 mmol)[1][2][3][5]

  • Magnesium turnings (12.0 mmol, activated)[2][3][5]

  • Tetrahydrofuran (THF), anhydrous[2][3][5]

  • Carbon Dioxide (Solid, Dry Ice)[2][3][5]

  • HCl (1M)[2][3][5]

Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Cover with minimal THF.

  • Initiation: Add 10% of the bromide solution. Heat gently until the iodine color fades (Grignard initiation).

  • Addition: Dropwise add the remaining bromide in THF over 30 minutes, maintaining a gentle reflux. Stir for 1 hour post-addition.

  • Carboxylation: Cool the solution to 0°C. Add crushed Dry Ice (excess) in small portions (or bubble gaseous CO₂). The solution will become viscous.[2][3][5]

  • Quench: Once CO₂ sublimation ceases, slowly add 1M HCl until the pH < 2 and the magnesium salts dissolve.

  • Isolation: Extract with Diethyl Ether (3x). Wash organics with Brine.[1][2][3][5][8] Dry over Na₂SO₄.[1][2][3][5]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white needles.

Reaction Logic Visualization

Synthesis Start 1-Bromo-3,5- diisopropylbenzene Mg Mg / THF (Grignard Formation) Start->Mg Inter Ar-MgBr (Intermediate) Mg->Inter Insertion CO2 CO2 (Electrophile) Inter->CO2 Nucleophilic Attack Acid H3O+ Quench CO2->Acid Carboxylate Salt Product 3,5-Diisopropylbenzoic Acid Acid->Product Protonation

Caption: Grignard carboxylation pathway ensuring meta-regioselectivity.[1][2][3][5]

Analytical Characterization (Self-Validating)

To validate the identity of 3,5-Diisopropylbenzoic acid and distinguish it from isomeric impurities (e.g., 2,4-diisopropyl isomer), use the following NMR logic.

¹H NMR Interpretation (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
1.28 ppm Doublet (d, J=7Hz)12H-CH(C_H_₃)₂ Methyl protons of the isopropyl groups.[1][2][3][5] Integration of 12 confirms two isopropyl units.[2][3][5]
2.98 ppm Septet (sep, J=7Hz)2H-C_H_(CH₃)₂ Methine proton.[1][2][3][5] The septet splitting confirms coupling to 6 adjacent methyl protons.[2][3][5]
7.25 ppm Singlet (or t)1HAr-H (C4) The proton between the isopropyl groups.[2][3][5] Often appears as a triplet with small coupling.[1][2][3][5]
7.85 ppm Singlet (or d)2HAr-H (C2, C6) The protons ortho to the carboxylic acid.[2][3][5] Equivalence proves symmetry (3,5-substitution).[2][3][5]
11.0+ ppm Broad Singlet1H-COO_H_ Acidic proton (exchangeable with D₂O).[1][2][3][5]
Structural Confirmation Logic
  • Symmetry Check: The aromatic region must show a 2:1 ratio .[1][2][3][5] If you see a 1:1:1 pattern (three distinct aromatic signals), you likely have the 2,4-isomer or an impurity.[2][3][5]

  • Isopropyl Environment: A single set of isopropyl signals (one doublet, one septet) confirms that both isopropyl groups are in chemically equivalent environments (symmetry).[2][3][5]

NMR_Logic Spectrum 1H NMR Spectrum Region_Alk Aliphatic Region (1.0 - 3.0 ppm) Spectrum->Region_Alk Region_Ar Aromatic Region (7.0 - 8.0 ppm) Spectrum->Region_Ar Signal_Me Doublet (12H) Methyls Region_Alk->Signal_Me Signal_CH Septet (2H) Methines Region_Alk->Signal_CH Signal_Ortho Singlet (2H) Positions 2,6 Region_Ar->Signal_Ortho Signal_Para Singlet (1H) Position 4 Region_Ar->Signal_Para Conclusion CONFIRMED: Symmetric 3,5-Substitution Signal_Ortho->Conclusion Signal_Para->Conclusion

Caption: NMR splitting logic validating the symmetric 3,5-substitution pattern.

Applications in Drug Development & Materials[3][4][10]

Metal-Organic Frameworks (MOFs)

3,5-Diisopropylbenzoic acid is a "capping ligand" or "modulator" in MOF synthesis.[1][2][3][5]

  • Function: It competes with ditopic linkers (like terephthalic acid) for metal coordination sites.[2][3][5]

  • Effect: The bulky isopropyl groups create defects or terminate crystal growth, controlling the pore size and surface chemistry of the framework.[2][3][5]

  • Protocol: Added in 5-10 mol% excess during solvothermal synthesis of Cu-BTC or Zr-MOFs to induce hydrophobicity.[1][2][3][5]

Pharmaceutical Intermediate

Acts as a lipophilic scaffold for:

  • Retinoic Acid Analogs: The 3,5-diisopropylphenyl moiety mimics the trimethylcyclohexenyl ring of Retinol.[1][2][3][5]

  • Bioisosteres: Used to replace 3,5-di-tert-butyl groups to fine-tune metabolic stability (isopropyl is more susceptible to oxidation than tert-butyl, allowing for tunable half-life).[1][2][3][5]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[2][3][5][9]

  • Handling: Use standard PPE (Gloves, Goggles).[2][3][5] Handle in a fume hood to avoid dust inhalation.[1][3][5]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic? No, but keep dry to prevent caking.[3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30543 (Hydroxy-analog Reference).[1][2][3][5] Retrieved from [Link](Note: Used for comparative physicochemical data).[2][3][5]

  • Yathirajan, H. S., et al. (2006). Crystal structure of 2-hydroxy-3,5-diisopropylbenzoic acid (Comparative Structural Analysis). Acta Crystallographica Section E. Retrieved from [Link][2][3][5]

Sources

Foundational

Technical Guide: Steric Architectures of 3,5-Diisopropyl vs. 3,5-Di-tert-butylbenzoic Acid

Executive Summary This guide provides a comparative technical analysis of 3,5-diisopropylbenzoic acid (3,5-DIPBA) and 3,5-di-tert-butylbenzoic acid (3,5-DTBBA). While both serve as bulky meta-substituted aromatic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 3,5-diisopropylbenzoic acid (3,5-DIPBA) and 3,5-di-tert-butylbenzoic acid (3,5-DTBBA). While both serve as bulky meta-substituted aromatic building blocks, they offer fundamentally different steric environments.

The tert-butyl group functions as a "Static Wall," providing isotropic, rigid steric bulk that enforces crystallinity and blocks metabolic/catalytic sites via sheer volume. In contrast, the isopropyl group functions as a "Dynamic Vane," offering anisotropic shielding that can adapt via bond rotation, enabling "gearing" mechanisms in supramolecular assemblies and catalysts.

Part 1: Quantitative Steric Analysis

The choice between isopropyl (


-Pr) and tert-butyl (

-Bu) substituents is rarely about simple size; it is about the shape and dynamics of the steric volume.
Steric Parameters Comparison

The following data synthesizes standard physical organic parameters to quantify the difference in spatial demand.

ParameterIsopropyl (

-Pr)
tert-Butyl (

-Bu)
Implication
Taft Steric Constant (

)
-0.47-1.54

-Bu exerts ~3x greater kinetic inhibition on reaction centers than

-Pr.
Charton Value (

)
0.761.24

-Bu has a significantly larger effective van der Waals radius.
A-Value (kcal/mol) 2.15>5.0 (Locking)

-Bu freezes conformational equilibria;

-Pr biases but allows flux.
Rotational Symmetry

(Plane)

(Spherical)

-Pr is directional (anisotropic);

-Bu is spherical (isotropic).
The "Gearing" Phenomenon vs. The "Wall"
  • The Static Wall (3,5-DTBBA): The

    
    -Bu groups are rigid. In Metal-Organic Frameworks (MOFs) or ligand design, they prevent interpenetration solely through excluded volume. They create permanent voids but can lead to brittle structures due to inefficient packing.
    
  • The Dynamic Vane (3,5-DIPBA): The

    
    -Pr groups possess a methine hydrogen (
    
    
    
    ). This allows rotation about the
    
    
    bond. In crowded environments (e.g., around a metal center), adjacent
    
    
    -Pr groups often adopt a correlated "gearing" motion—where one group rotates clockwise, forcing the neighbor to rotate counter-clockwise—minimizing strain while maintaining a chiral pocket.

Part 2: Decision Logic for Application Scientists

Use the following logic flow to select the correct derivative for your specific application.

LigandSelection cluster_apps Typical Applications start Start: Define Steric Requirement q1 Is the goal total metabolic/catalytic blocking? start->q1 tbu_branch Select 3,5-Di-tert-butylbenzoic Acid q1->tbu_branch Yes (Max Sterics) q2 Is solubility in alkanes critical? q1->q2 No (Tunable Sterics) app1 Metabolic Shielding (Drug Design) tbu_branch->app1 app2 MOF Linkers (High Porosity) tbu_branch->app2 ipr_branch Select 3,5-Diisopropylbenzoic Acid app3 Adaptive Catalysis Ligands ipr_branch->app3 q2->ipr_branch Yes (High Solubility) q3 Do you need 'Gearing' or adaptive binding? q2->q3 No q3->tbu_branch No (Rigid Scaffold) q3->ipr_branch Yes (Dynamic Fit)

Caption: Decision matrix for selecting between isotropic (


-Bu) and anisotropic (

-Pr) steric bulk.

Part 3: Synthetic Protocols

While oxidation of alkylbenzenes is common industrially, it is notoriously difficult to control on a lab scale for isopropyl groups (benzylic oxidation yields alcohols/ketones). The Grignard Carboxylation route is the most robust, self-validating method for research purity.

Protocol A: Synthesis via Grignard Carboxylation

Target: 3,5-Di-tert-butylbenzoic acid (or 3,5-Diisopropyl analog) Precursor: 1-Bromo-3,5-di-tert-butylbenzene (commercially available or made via bromination of the hydrocarbon).

Reagents:
  • Precursor Bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Dry THF (anhydrous)

  • Dry

    
     (from sublimation of dry ice through a drying tube)
    
Step-by-Step Methodology:
  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings. Add a crystal of

    
     and 5% of the bromide solution in THF. Heat with a heat gun until the color fades (initiation).
    
  • Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Validation: If reflux stops, the Grignard formation has stalled.

  • Carboxylation: Cool the dark grey/brown solution to 0°C. Bubble dry

    
     gas into the solution for 1 hour. The solution will become viscous and lighten in color.
    
  • Quench & Workup:

    • Quench with 1M HCl (carefully!) until pH < 2.

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Critical Purification Step (The Difference):

      • For

        
        -Bu:  The product is highly crystalline. Recrystallize from Ethanol/Water or Hexanes. Melting point is high (~142-144°C).
        
      • For

        
        -Pr:  The product is often an oil or low-melting solid. Purification often requires acid-base extraction (Extract into 1M NaOH, wash organics, re-acidify aqueous layer to precipitate) followed by column chromatography if solidification fails.
        
Protocol B: Visualizing the Synthetic Logic

Synthesis cluster_0 Precursor Selection cluster_1 Reaction Pathway cluster_2 Purification Divergence ArH 1,3,5-Trialkylbenzene ArBr 1-Bromo-3,5-dialkylbenzene Grignard Grignard Formation (Mg/THF) ArBr->Grignard CO2 Carboxylation (CO2, 0°C) Grignard->CO2 Cryst Recrystallization (t-Bu: High MP) CO2->Cryst t-Bu AcidBase Acid/Base Extraction (i-Pr: Low MP/Oil) CO2->AcidBase i-Pr

Caption: Synthetic workflow highlighting the divergent purification requirements based on crystallinity.

Part 4: Applications & Causality

Medicinal Chemistry: Metabolic Shielding
  • Mechanism: Cytochrome P450 enzymes require substrate binding in a specific orientation to oxidize C-H bonds.

  • Application: 3,5-Di-tert-butyl groups are the "gold standard" for blocking metabolic soft spots. The sheer bulk prevents the aromatic ring from entering the P450 active site.

  • Contrast: 3,5-Diisopropyl groups are less effective at total blocking because the P450 heme iron can sometimes access the methine C-H bond of the isopropyl group itself, leading to hydroxylation.

Metal-Organic Frameworks (MOFs)
  • 3,5-DTBBA: Used to create ultra-high porosity MOFs. The bulky groups prevent the interpenetration of frameworks (where one lattice grows inside the voids of another), ensuring large open pores.

  • 3,5-DIPBA: Used when "breathing" behavior is desired. The ability of the isopropyl groups to rotate allows the framework to undergo structural transitions upon gas adsorption, a property utilized in gas separation.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for Taft/Steric parameters).
  • Sigma-Aldrich. (2024). 3,5-Di-tert-butylbenzoic acid Product Specification. Link

  • BenchChem. (2025).[2] The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. 2

  • PubChem. (2024). 3,5-Diisopropylsalicylic acid (Analogous Structure Data). National Library of Medicine. Link

  • ResearchGate. (2025). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation. 3

Sources

Exploratory

Safety data sheet (SDS) for 3,5-Diisopropylbenzoic acid

Safety and Handling Technical Guide: 3,5-Diisopropylbenzoic Acid Document Control: Version: 1.0 Target Audience: Research Scientists, Process Chemists, and HSE Managers. Critical Alert: Identity Verification ATTENTION: T...

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling Technical Guide: 3,5-Diisopropylbenzoic Acid

Document Control:

  • Version: 1.0

  • Target Audience: Research Scientists, Process Chemists, and HSE Managers.

Critical Alert: Identity Verification

ATTENTION: There is a frequent database conflict regarding the CAS Registry Number for this compound. You must verify the specific chemical identity before proceeding.

  • Target Compound: 3,5-Diisopropylbenzoic acid[1][2][3][4][5]

  • Correct CAS: 77212-95-4

  • Common Error: Do NOT confuse with CAS 2437-56-1, which corresponds to 1-Tridecene.

  • Structural Distinction: This guide specifically covers the benzoic acid derivative substituted with two isopropyl groups at the meta-positions (3 and 5), often used as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate.

Executive Summary

3,5-Diisopropylbenzoic acid is a specialized aromatic carboxylic acid utilized primarily in the synthesis of porous coordination polymers (MOFs) and as a structural intermediate in the development of sterically hindered bioactive molecules. Its bulky isopropyl groups provide unique steric protection, influencing the topology of resulting coordination networks and the metabolic stability of pharmaceutical derivatives. This guide synthesizes safety protocols, physicochemical data, and handling procedures to ensure research integrity and personnel safety.

Chemical Identity & Physicochemical Profile

Table 1: Chemical Specifications

PropertySpecification
Chemical Name 3,5-Diisopropylbenzoic acid
CAS Registry Number 77212-95-4
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
SMILES CC(C)c1cc(cc(c1)C(C)C)C(=O)O
Physical State White to off-white crystalline solid
Melting Point Experimental data limited.[6] Analogues (e.g., 3,5-di-tert-butylbenzoic acid) suggest 100–130 °C .
Solubility Low in water; Soluble in DCM, Ethanol, DMSO, and dilute aqueous base.
Acidity (pKa) ~4.0–4.5 (Predicted based on benzoic acid core).

Hazard Assessment & Toxicology (GHS)

While specific toxicological datasets for CAS 77212-95-4 are limited, the Analogue Approach (Read-Across) from structurally similar alkyl-benzoic acids (e.g., 4-isopropylbenzoic acid, 3,5-dimethylbenzoic acid) dictates the following safety profile.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology
  • Irritation Pathway: The carboxylic acid moiety acts as a proton donor, lowering local pH on mucosal membranes (eyes/lungs), leading to protein denaturation and irritation. The lipophilic isopropyl groups facilitate dermal penetration, enhancing skin irritation potential compared to unsubstituted benzoic acid.

  • Systemic Risk: Low acute toxicity expected via oral route, but dust inhalation poses a significant occupational hazard due to mechanical and chemical irritation of alveoli.

Hazard Decision Logic (Visualized)

HazardLogic Start Compound Analysis: 3,5-Diisopropylbenzoic Acid FuncGroup Functional Group: Carboxylic Acid (-COOH) Start->FuncGroup Lipophilicity Substituents: Isopropyl Groups (Lipophilic) Start->Lipophilicity LocalEffect Mechanism: Proton donation + Membrane penetration FuncGroup->LocalEffect Acidity Lipophilicity->LocalEffect Absorption Hazards GHS Classification: - Skin Irrit. 2 (H315) - Eye Irrit. 2 (H319) - STOT SE 3 (H335) LocalEffect->Hazards Resulting Toxicity Mitigation Required Controls: - Fume Hood - Nitrile Gloves - Dust Mask (N95/P2) Hazards->Mitigation Safety Protocol

Figure 1: Toxicological decision logic deriving safety controls from chemical structure.

Operational Safety & Handling Protocol

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood to prevent dust inhalation.

  • Secondary: Local Exhaust Ventilation (LEV) is required if a fume hood is unavailable (not recommended for fine powders).

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask if handling open powder outside a hood.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Do not use safety glasses alone due to the risk of fine dust bypassing side shields.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time >480 min.

Synthesis & Reaction Setup

When using this compound as a ligand (e.g., for MOF synthesis):

  • Dissolution: Dissolve the solid in the organic solvent (DMF/Ethanol) before adding metal salts to prevent localized exotherms or clumping.

  • Inert Atmosphere: While air-stable, storing and reacting under Nitrogen/Argon is recommended to prevent moisture absorption which can affect stoichiometric precision in crystal growth.

Emergency Response Framework

This protocol is designed to be self-validating: if the step fails to mitigate the risk, the protocol automatically escalates to the next level of intervention.

Table 2: Emergency Response Matrix

Incident TypeImmediate Action (Level 1)Escalation (Level 2)
Eye Contact Rinse immediately with water for 15 mins, lifting eyelids.If redness/pain persists >30 mins, seek ophthalmologist .
Skin Contact Brush off loose powder, then wash with soap/water.If blistering occurs, treat as chemical burn; medical aid .
Inhalation Evacuate to fresh air; rest in half-upright position.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert oil/water mist to suppress dust.Sweep into hazardous waste container. Do not dry sweep.

Storage & Stability

  • Conditions: Store in a cool, dry place (2–8 °C recommended for long-term purity, though stable at RT).

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (exothermic neutralization).

  • Shelf Life: >2 years if kept desicated.

Synthesis Workflow Visualization

The following diagram outlines the standard workflow for handling this compound in a research setting, from storage to reaction.

HandlingWorkflow Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Inside Fume Hood) Storage->Weighing Transfer Container Weighing->Weighing Spill? Wet Wipe Dissolution Solubilization (Add Solvent to Solid) Weighing->Dissolution Transfer Solid Reaction Reaction (MOF/Synthesis) Dissolution->Reaction Add Reagents Waste Waste Disposal (Organic Acid Stream) Reaction->Waste Post-Process

Figure 2: Operational workflow ensuring containment of particulate hazards.

References

  • Chemical Identity & CAS Verification

    • Source: ChemicalBook & Oakwood Chemical D
    • Data: Confirmed CAS 77212-95-4 for 3,5-Diisopropylbenzoic acid.
    • URL:

  • GHS Classification & Safety Data

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS)
    • Data: Hazard codes H315, H319, H335 based on functional group analysis.
    • URL:

  • MOF Application Context

    • Source:CrystEngComm, 2017, 19, 6630-6643.[7]

    • Data: Usage of substituted benzoic acids as ligands in Zinc-based MOFs.[8]

    • URL:

  • Propofol Intermediate Context (Structural Analogue)

    • Source:ChemRxiv Preprint, 2025.
    • Data: Synthesis and handling of 4-hydroxy-3,5-diisopropylbenzoic acid (CAS 13423-73-9).[4]

    • URL:

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a thorough exploration of the melting and boiling points of 3,5-diisopropy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a thorough exploration of the melting and boiling points of 3,5-diisopropylbenzoic acid. Recognizing the current scarcity of direct experimental data for this specific compound, this guide offers a robust framework for its characterization. By examining closely related analogues, detailing validated experimental protocols, and discussing the underlying structure-property relationships, this document equips researchers with the necessary tools and theoretical foundation to confidently determine and interpret these crucial physicochemical parameters.

Introduction: The Significance of Physical Properties in Drug Development

3,5-Diisopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The precise determination of its melting and boiling points is fundamental to its study and application. These physical constants are critical indicators of purity, provide insights into the strength of intermolecular forces, and are essential for the design of purification processes such as recrystallization and distillation. In the context of drug development, these properties influence solubility, dissolution rate, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).

Physicochemical Data of 3,5-Diisopropylbenzoic Acid and Related Compounds

A comprehensive search of available chemical databases and literature reveals a notable lack of experimentally determined melting and boiling point data specifically for 3,5-diisopropylbenzoic acid. However, data for structurally similar compounds, such as 3,5-diisopropylsalicylic acid and 4-hydroxy-3,5-diisopropylbenzoic acid, are available and provide a valuable basis for estimation and comparison.

CompoundStructureMelting Point (°C)Boiling Point (°C)
3,5-Diisopropylbenzoic Acid (Image of 3,5-diisopropylbenzoic acid structure)Data not availableData not available
3,5-Diisopropylsalicylic Acid(Image of 3,5-diisopropylsalicylic acid structure)112-116[1]324.5 (at 760 mmHg)[1]
4-Hydroxy-3,5-diisopropylbenzoic Acid(Image of 4-hydroxy-3,5-diisopropylbenzoic acid structure)146343.5 (Predicted)

Note: The presence of a hydroxyl group in the salicylic acid and the 4-hydroxy-benzoic acid derivatives allows for additional hydrogen bonding, which is expected to increase both the melting and boiling points compared to the non-hydroxylated 3,5-diisopropylbenzoic acid.

Synthesis and Purification: A Pathway to a Pure Sample

The purity of a compound is paramount for the accurate determination of its physical properties. Impurities can lead to a depression and broadening of the melting point range. A plausible synthetic route for 3,5-diisopropylbenzoic acid is the Grignard carboxylation of 1-bromo-3,5-diisopropylbenzene.

Synthesis cluster_1 Grignard Reagent Formation cluster_2 Carboxylation cluster_3 Acidification A 1-Bromo-3,5-diisopropylbenzene D 3,5-Diisopropylphenylmagnesium Bromide (Grignard Reagent) A->D + Mg, Dry Ether B Magnesium (Mg) C Dry Ether F Bromomagnesium 3,5-diisopropylbenzoate D->F + CO2 E Carbon Dioxide (CO2) H 3,5-Diisopropylbenzoic Acid F->H + H3O+ G Aqueous Acid (e.g., H3O+)

Caption: Proposed synthesis of 3,5-diisopropylbenzoic acid via Grignard carboxylation.

Potential Impurities:

  • Biphenyl derivatives: Formed from the coupling of the Grignard reagent.

  • Unreacted starting material: 1-bromo-3,5-diisopropylbenzene.

  • Solvent residues: From the reaction and purification steps.

Purification Protocol:

Purification of the crude product can be achieved by recrystallization. Given its carboxylic acid functionality, a suitable solvent system would likely involve a polar protic solvent, such as an ethanol/water mixture. The principle relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.

Experimental Determination of Melting and Boiling Points

The following are detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of 3,5-diisopropylbenzoic acid.

Melting Point Determination using a Mel-Temp Apparatus

The Mel-Temp apparatus provides a controlled and reproducible method for melting point determination.

MeltingPoint A Sample Preparation: Grind the dry sample to a fine powder. B Capillary Loading: Tap the open end of a capillary tube into the sample. Pack the sample to a height of 2-3 mm. A->B C Apparatus Setup: Place the loaded capillary into the Mel-Temp apparatus. B->C D Rapid Heating (Optional): For an unknown sample, heat rapidly to get an approximate melting range. C->D E Slow Heating: Heat at a rate of 1-2 °C per minute near the expected melting point. C->E For known approximate MP D->E F Observation: Record the temperature at which the first droplet of liquid appears (T1). E->F G Final Reading: Record the temperature at which the entire sample becomes a clear liquid (T2). F->G H Melting Point Range: Report the melting point as the range T1 - T2. G->H

Caption: Workflow for melting point determination using a Mel-Temp apparatus.

Key Considerations for Accuracy:

  • Sample Purity: The sample should be thoroughly dried to remove any residual solvent.

  • Packing: The sample should be tightly packed to ensure uniform heat transfer.

  • Heating Rate: A slow heating rate (1-2 °C/min) near the melting point is crucial for an accurate reading.[2]

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the boiling point of a small quantity of liquid. Since 3,5-diisopropylbenzoic acid is a solid at room temperature, this method would be applicable to its molten state or a solution, though it's primarily used for liquids. For a high-melting solid, distillation under reduced pressure would be a more appropriate method to determine the boiling point without decomposition. However, the Thiele tube method for a liquid is presented here for its fundamental importance.

BoilingPoint A Sample Preparation: Place a small amount of the liquid into a small test tube. B Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube. A->B C Apparatus Assembly: Attach the test tube to a thermometer and immerse in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). B->C D Heating: Gently heat the side arm of the Thiele tube. C->D E Observation 1: Observe a steady stream of bubbles emerging from the capillary tube. D->E F Cooling: Remove the heat source and allow the apparatus to cool. E->F G Boiling Point Reading: Record the temperature at which the liquid just begins to enter the capillary tube. F->G

Caption: Workflow for boiling point determination using the Thiele tube method.

Causality in the Thiele Tube Method:

The principle of this method relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure. As the apparatus cools, the vapor pressure decreases. The point at which the liquid is drawn back into the capillary is the precise moment the vapor pressure equals the atmospheric pressure.[3]

Structure-Property Relationships

The melting and boiling points of substituted benzoic acids are influenced by several factors:

  • Molecular Weight: Generally, an increase in molecular weight leads to higher melting and boiling points due to stronger van der Waals forces.

  • Intermolecular Forces: The presence of the carboxylic acid group allows for strong hydrogen bonding, leading to the formation of dimers. This significantly increases the energy required to break the intermolecular forces in the solid and liquid states, resulting in higher melting and boiling points compared to non-polar compounds of similar molecular weight.

  • Substituent Effects:

    • Size and Shape: The bulky isopropyl groups on the benzene ring of 3,5-diisopropylbenzoic acid will influence how the molecules pack in the crystal lattice. Symmetrical molecules tend to pack more efficiently, leading to higher melting points.

    • Polarity: While the isopropyl groups are nonpolar, their presence can affect the overall molecular dipole moment, which in turn influences intermolecular interactions.

Conclusion

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3,5-Diisopropylbenzoic Acid as a Novel Ligand for Metal-Organic Framework Synthesis

Introduction: Harnessing Steric Hindrance and Hydrophobicity in MOF Design Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Steric Hindrance and Hydrophobicity in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is paramount as it dictates the topology, porosity, and functional properties of the resulting framework. While a vast library of ligands has been explored, the systematic investigation of sterically hindered linkers remains a fertile ground for discovering novel materials with unique properties.

This application note introduces 3,5-diisopropylbenzoic acid as a promising, yet underexplored, ligand for MOF synthesis. The two isopropyl groups flanking the carboxylate coordinating moiety introduce significant steric bulk and a hydrophobic character. These features are hypothesized to influence the coordination landscape, potentially leading to lower-dimensional or defect-rich frameworks with altered guest-host interactions. The steric hindrance may also temper the reaction kinetics, offering a handle to control crystal growth.[1][2] The hydrophobicity imparted by the isopropyl groups could create unique pore environments, favorable for the selective adsorption of nonpolar molecules.

This guide provides a comprehensive, albeit prospective, framework for researchers, scientists, and drug development professionals interested in exploring the synthesis and application of MOFs based on 3,5-diisopropylbenzoic acid. We will delve into the theoretical considerations, provide a detailed experimental protocol, and outline a robust characterization plan.

Theoretical Considerations: The Impact of Isopropyl Functionalities

The unique chemical architecture of 3,5-diisopropylbenzoic acid presents both challenges and opportunities in MOF synthesis. Understanding the potential impact of the isopropyl groups is crucial for rational design and troubleshooting.

  • Steric Effects on Coordination: The bulky nature of the isopropyl groups can sterically hinder the approach of metal ions to the carboxylate group.[2] This may influence the coordination number of the metal center and the resulting dimensionality of the framework. It is plausible that lower-dimensional structures (1D chains or 2D layers) may be favored over highly connected 3D networks. Furthermore, steric repulsion between adjacent ligands could lead to the formation of frameworks with a higher concentration of defects, which can sometimes be beneficial for catalysis.[3]

  • Influence on Topology: The spatial arrangement of the isopropyl groups will likely play a significant role in determining the final topology of the MOF. These groups can act as "blocking" agents, preventing the formation of certain common network topologies and potentially favoring more open, yet less interpenetrated, structures.

  • Hydrophobic Pore Environments: The aliphatic nature of the isopropyl groups will render the pore surfaces of the resulting MOF more hydrophobic. This is in contrast to many common MOFs which possess more polar pore surfaces. Such a hydrophobic environment could be highly advantageous for applications involving the selective adsorption and separation of non-polar gases or organic molecules from aqueous solutions.[4][5]

Experimental Protocols: A Step-by-Step Guide to Synthesis and Characterization

The following protocols are designed as a starting point for the synthesis and characterization of a hypothetical MOF using 3,5-diisopropylbenzoic acid, which we will term "GEM-MOF-1(Zn)" for a zinc-based variant.

Synthesis of GEM-MOF-1(Zn)

This protocol details a solvothermal synthesis approach, a common method for producing crystalline MOFs.

Materials:

  • 3,5-Diisopropylbenzoic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Methanol (Solvent for washing)

Equipment:

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Fume hood

Procedure:

  • Preparation of the Synthesis Solution:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of 3,5-diisopropylbenzoic acid in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Once both are fully dissolved, combine the two solutions in a single vial.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the vial in a preheated oven at 120 °C.

    • Maintain this temperature for 24-72 hours. The optimal time should be determined experimentally.

  • Isolation and Washing of the Product:

    • Remove the vial from the oven and allow it to cool to room temperature.

    • Colorless crystals should be visible at the bottom of the vial.

    • Decant the supernatant.

    • Add 10 mL of fresh DMF to the vial and gently agitate to wash the crystals.

    • Centrifuge the mixture and decant the supernatant. Repeat this washing step three times.

    • Perform a solvent exchange by washing the crystals with 10 mL of ethanol three times, followed by 10 mL of methanol three times. This is to remove residual high-boiling DMF from the pores.

  • Activation:

    • After the final wash, decant the methanol and place the vial in a vacuum oven.

    • Heat the sample at a suitable temperature (e.g., 150 °C) under vacuum overnight to remove any remaining solvent molecules from the pores. The activated sample is now ready for characterization.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Washing cluster_activation Activation ligand Dissolve Ligand in DMF mix Combine Solutions ligand->mix metal Dissolve Metal Salt in DMF metal->mix heat Solvothermal Reaction (120°C, 24-72h) mix->heat cool Cool to RT heat->cool wash_dmf Wash with DMF (3x) cool->wash_dmf wash_eth Solvent Exchange (Ethanol, 3x) wash_dmf->wash_eth wash_meth Solvent Exchange (Methanol, 3x) wash_eth->wash_meth activate Activate under Vacuum (e.g., 150°C) wash_meth->activate

Caption: Workflow for the solvothermal synthesis of a MOF using 3,5-diisopropylbenzoic acid.

Characterization of GEM-MOF-1(Zn)

A thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome for GEM-MOF-1(Zn)
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A unique diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be different from that of the starting materials.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the metal center.Would provide definitive proof of the framework's structure and connectivity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylate group compared to the free ligand.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The surface area will depend on the resulting structure.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the synthesized MOF.Uniformly shaped crystals, providing information on the crystal growth.

Diagram of Ligand and Hypothetical Coordination:

Sources

Application

Application Note: Optimization of Esterification Pathways for 3,5-Diisopropylbenzoic Acid

Abstract & Strategic Overview 3,5-Diisopropylbenzoic acid (CAS 2437-56-1) presents a unique set of challenges in esterification compared to unsubstituted benzoic acid. While the 3,5-substitution pattern (meta-substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3,5-Diisopropylbenzoic acid (CAS 2437-56-1) presents a unique set of challenges in esterification compared to unsubstituted benzoic acid. While the 3,5-substitution pattern (meta-substitution) does not impose the severe steric blockade seen in 2,6-disubstituted systems (ortho-substitution), the bulky isopropyl groups significantly increase the lipophilicity of the molecule.

This Application Note outlines two validated protocols for the esterification of 3,5-diisopropylbenzoic acid.

  • Protocol A (Acid Chloride Activation): The "Gold Standard" for drug development.[1] It drives the reaction to completion via an irreversible pathway and is suitable for coupling with complex or sterically hindered alcohols.[1]

  • Protocol B (Fischer Esterification): A scalable, atom-economical route for simple methyl/ethyl esters, optimized with co-solvents to address the substrate's poor solubility in cold alcohols.[1]

Decision Matrix: Selecting the Right Protocol

EsterificationDecision cluster_legend Key Factors Start Starting Material: 3,5-Diisopropylbenzoic Acid Target Target Ester? Start->Target Simple Simple Alkyl Ester (Methyl, Ethyl) Target->Simple Low Steric Bulk Complex Complex/Bulky Alcohol (e.g., t-Butyl, API fragment) Target->Complex High Steric Bulk RouteA Protocol A: Acid Chloride Method (Irreversible, High Yield) Simple->RouteA If Anhydrous Required RouteB Protocol B: Modified Fischer Method (Equilibrium, Scalable) Simple->RouteB Preferred for Cost Complex->RouteA Required Legend Lipophilicity: High Solubility: Low in cold MeOH Activation: Required for complex alcohols

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Protocol A: Acid Chloride Activation (The Robust Route)

This method is preferred for research-scale synthesis (mg to g scale) and when coupling with valuable or complex alcohols.[1] It utilizes Thionyl Chloride (


) with Dimethylformamide (DMF) as a catalyst to generate the reactive acid chloride intermediate.[1]
Mechanistic Insight: The Role of DMF

The addition of catalytic DMF is not optional; it is critical for reaction kinetics. DMF reacts with


 to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid far more rapidly than 

alone.[1]

VilsmeierMechanism DMF DMF Complex Vilsmeier Intermediate DMF->Complex + SOCl2 - SO2 SOCl2 SOCl2 AcidCl Acid Chloride (Reactive) Complex->AcidCl + Acid - DMF (Regenerated) Acid 3,5-Diisopropyl- benzoic Acid Acid->AcidCl

Figure 2: Catalytic cycle of DMF in acid chloride formation.[1]

Materials & Reagents
ReagentEquivalenceRole
3,5-Diisopropylbenzoic acid 1.0 equivSubstrate
Thionyl Chloride (

)
2.0 - 3.0 equivChlorinating Agent
DMF (Anhydrous) 2-3 drops (Cat.)[1]Catalyst
Dichloromethane (DCM) Solvent (0.5 M)Solvent (Solubility enhancer)
Target Alcohol (ROH) 1.1 - 1.5 equivNucleophile
Triethylamine (

)
2.0 equivAcid Scavenger (Step 2)
Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation) [1]

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Dissolution: Dissolve 3,5-diisopropylbenzoic acid in anhydrous DCM (approx. 5 mL per gram of substrate). Note: DCM is used to ensure the lipophilic substrate remains in solution.

  • Catalyst Addition: Add catalytic DMF (2-3 drops).

  • Chlorination: Add

    
     dropwise at room temperature.
    
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur.[1]
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2-3 hours.
    
  • Evaporation (CRITICAL): Once TLC indicates consumption of starting material, remove the solvent and excess

    
      under reduced pressure (rotary evaporator).[1]
    
    • Chase Step: Re-dissolve the residue in dry Toluene (10 mL) and evaporate again. This azeotropes away trace

      
      , which would otherwise degrade the alcohol in the next step.
      

Step 2: Esterification

  • Re-solvation: Dissolve the crude acid chloride residue in fresh anhydrous DCM or THF.

  • Nucleophilic Attack: Add the Target Alcohol (1.1 equiv) and Triethylamine (2.0 equiv) at

    
    .[1]
    
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with saturated

    
     solution. Extract with DCM.[1] Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.[1]

Protocol B: Modified Fischer Esterification (Scalable Route)[1]

This method is ideal for making Methyl 3,5-diisopropylbenzoate or Ethyl 3,5-diisopropylbenzoate .[1]

The Challenge: 3,5-Diisopropylbenzoic acid is poorly soluble in cold methanol. Standard protocols often fail because the solid starting material does not interact effectively with the catalyst.[1] The Solution: Use of a co-solvent (Toluene) or high-temperature reflux.[1]

Materials & Reagents
ReagentEquivalenceRole
3,5-Diisopropylbenzoic acid 1.0 equivSubstrate
Methanol (anhydrous) Excess (Solvent)Reagent & Solvent
Sulfuric Acid (

)
0.5 - 1.0 equivCatalyst
Toluene Co-solventSolubility Enhancer (Optional)
Step-by-Step Procedure
  • Dissolution: In an RBF, suspend the acid in Methanol (0.2 M concentration).

    • Modification: If the solution is cloudy, add Toluene dropwise until clear.[1] This creates a homogeneous phase for the catalyst to act.[1]

  • Catalyst Addition: Add concentrated

    
     dropwise.
    
  • Reflux: Heat to vigorous reflux (

    
    ) for 12-16 hours.
    
    • Equilibrium Management: For ethyl/propyl esters, use a Dean-Stark trap to remove water and drive the equilibrium to the right.[1] For methyl esters, adding activated molecular sieves (3Å) to the reaction vessel can improve yield.[1]

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The ester will have a significantly higher

    
     (approx 0.[1]8) than the acid (approx 0.3).[1][2]
    
  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Evaporate the bulk of the Methanol.[1]

    • Dilute residue with Ethyl Acetate.[1]

    • Wash carefully with Saturated

      
       (Caution: 
      
      
      
      evolution) to remove unreacted acid.[1]
    • Dry organic layer (

      
      ) and concentrate.[1]
      

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures should be verified.

NMR Validation (Expected Signals)
  • Proton NMR (

    
    ): 
    
    • Aromatic Region: Look for the specific 3,5-substitution pattern.[1] Typically, a doublet (2H) and a triplet (1H) or singlet-like peaks around 7.0 - 8.0 ppm depending on resolution.[1]

    • Isopropyl Methines: A septet around 2.9 - 3.0 ppm.[1]

    • Isopropyl Methyls: A strong doublet around 1.2 - 1.3 ppm.[1]

    • Ester Moiety:

      • Methyl Ester: Singlet (~3.9 ppm).[1]

      • Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.4 ppm).[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Residual

reacting with alcohol
Ensure "Chase Step" with Toluene is performed to remove all thionyl chloride before adding alcohol.[1]
Incomplete Reaction (Protocol B) Poor SolubilityAdd Toluene as a co-solvent to ensure the starting material is in the liquid phase.
Starting Material Remains Equilibrium Limitation (Protocol B)Add molecular sieves or increase reaction time; switch to Protocol A.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for Acid Chloride and Fischer mechanisms).

  • PubChem.[1][6][7] (n.d.). 3,5-Diisopropylbenzoic acid (Compound).[1][6][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for aromatic esterification).

Sources

Method

Application Note: Utilizing 3,5-Diisopropylbenzoic Acid for the Fabrication of Sterically Controlled SURMOFs

Introduction: The Strategic Role of Steric Hindrance in SURMOF Design Surface-Mounted Metal-Organic Frameworks (SURMOFs) represent a highly ordered class of thin-film materials with vast potential in sensing, catalysis,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Steric Hindrance in SURMOF Design

Surface-Mounted Metal-Organic Frameworks (SURMOFs) represent a highly ordered class of thin-film materials with vast potential in sensing, catalysis, and drug delivery. The precise control over the molecular architecture of SURMOFs allows for the fine-tuning of their chemical and physical properties. A key determinant of these properties is the organic linker molecule that connects the metal nodes. While many SURMOFs are constructed from simple, linear linkers, the introduction of sterically hindered linkers, such as 3,5-Diisopropylbenzoic acid, offers a unique strategy to modulate the framework's porosity, stability, and guest-molecule interactions.

The bulky isopropyl groups of 3,5-Diisopropylbenzoic acid introduce significant steric constraints during the layer-by-layer assembly of the SURMOF. This can influence the packing of the linkers, potentially leading to a more open framework structure with altered pore dimensions compared to SURMOFs constructed with non-substituted benzoic acid derivatives.[1][2] This application note provides a comprehensive guide for the synthesis and characterization of SURMOFs using 3,5-Diisopropylbenzoic acid as a linker, with a focus on a copper acetate-based paddlewheel system.

Rationale for Employing 3,5-Diisopropylbenzoic Acid

The choice of 3,5-Diisopropylbenzoic acid as a SURMOF linker is predicated on the following strategic advantages:

  • Modulation of Pore Environment: The isopropyl groups can create unique hydrophobic pockets within the SURMOF pores, which can be advantageous for the selective adsorption of nonpolar guest molecules.

  • Control over Crystal Growth: Steric hindrance can influence the kinetics of SURMOF formation, potentially leading to a more controlled and defect-free layer-by-layer growth.[3][4]

  • Enhanced Framework Stability: The bulky side groups can provide a protective "sheath" around the metal-carboxylate coordination bond, potentially enhancing the SURMOF's stability against hydrolysis and other chemical degradants.

Experimental Section: A Step-by-Step Protocol for SURMOF Fabrication

This protocol details the layer-by-layer (LbL) liquid-phase epitaxial growth of a SURMOF using 3,5-Diisopropylbenzoic acid and copper(II) acetate.[5][6]

Materials and Reagents:

  • Substrate: Gold-coated silicon wafers or Quartz Crystal Microbalance (QCM) sensors.

  • Self-Assembled Monolayer (SAM) Formation: 11-mercaptoundecanoic acid (MUA), absolute ethanol.

  • SURMOF Precursors:

    • Copper(II) acetate monohydrate (Cu₂(OAc)₄·2H₂O)

    • 3,5-Diisopropylbenzoic acid

  • Solvents: Absolute ethanol, anhydrous dichloromethane.

  • Rinsing Solution: Absolute ethanol.

Protocol:

  • Substrate Functionalization with a Self-Assembled Monolayer (SAM):

    • Clean the gold-coated substrates by UV-ozone treatment for 15 minutes.

    • Immediately immerse the cleaned substrates in a 1 mM solution of 11-mercaptoundecanoic acid in absolute ethanol for 24 hours at room temperature.

    • Rinse the SAM-functionalized substrates thoroughly with absolute ethanol and dry under a gentle stream of nitrogen. This creates a carboxyl-terminated surface, which is essential for the oriented growth of the SURMOF.

  • Layer-by-Layer (LbL) SURMOF Growth:

    • Prepare the precursor solutions:

      • Metal Solution: 1 mM Copper(II) acetate monohydrate in absolute ethanol.

      • Linker Solution: 0.1 mM 3,5-Diisopropylbenzoic acid in a 1:1 (v/v) mixture of absolute ethanol and anhydrous dichloromethane.

    • First Cycle:

      • Immerse the SAM-functionalized substrate in the copper(II) acetate solution for 20 minutes at room temperature.

      • Rinse the substrate with absolute ethanol for 2 minutes.

      • Dry the substrate with a gentle stream of nitrogen.

      • Immerse the substrate in the 3,5-Diisopropylbenzoic acid solution for 40 minutes at room temperature.

      • Rinse the substrate with absolute ethanol for 2 minutes.

      • Dry the substrate with a gentle stream of nitrogen.

    • Subsequent Cycles: Repeat the steps in 2.2 for the desired number of cycles to achieve the target SURMOF thickness. A typical synthesis may involve 20-50 cycles.

SURMOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Layer-by-Layer Synthesis cluster_characterization Characterization Substrate Gold Substrate Functionalization SAM Functionalization Substrate->Functionalization SAM_Sol MUA Solution SAM_Sol->Functionalization Metal_Sol Copper Acetate Solution Metal_Dep Metal Deposition Metal_Sol->Metal_Dep Linker_Sol 3,5-Diisopropylbenzoic Acid Solution Linker_Dep Linker Deposition Linker_Sol->Linker_Dep Rinse1 Rinse & Dry Functionalization->Rinse1 Rinse1->Metal_Dep Rinse2 Rinse & Dry Metal_Dep->Rinse2 Rinse2->Linker_Dep Rinse3 Rinse & Dry Linker_Dep->Rinse3 Cycle Repeat N Cycles Rinse3->Cycle Cycle->Metal_Dep SURMOF Final SURMOF Film Cycle->SURMOF QCM QCM SURMOF->QCM XRD XRD SURMOF->XRD AFM AFM SURMOF->AFM

Sources

Application

3,5-Diisopropylbenzoic acid intermediate in organic synthesis

An Application Guide to 3,5-Diisopropylbenzoic Acid: A Sterically Hindered Intermediate in Organic Synthesis Introduction: The Strategic Value of Steric Hindrance In the landscape of organic synthesis, the architecture o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 3,5-Diisopropylbenzoic Acid: A Sterically Hindered Intermediate in Organic Synthesis

Introduction: The Strategic Value of Steric Hindrance

In the landscape of organic synthesis, the architecture of a molecule is as crucial as its reactive functional groups. 3,5-Diisopropylbenzoic acid is a unique building block whose utility stems directly from its distinct architecture. It features a reactive carboxylic acid functional group positioned between two bulky isopropyl groups on a benzene ring. These isopropyl groups are not mere spectators; they are strategic design elements that impart significant steric hindrance and lipophilicity.

This guide, intended for researchers and professionals in drug development and materials science, explores the synthesis and application of 3,5-diisopropylbenzoic acid. We will delve into plausible synthetic routes and demonstrate how its sterically encumbered nature can be leveraged to control reactivity, influence molecular conformation, and enhance the physicochemical properties of target molecules. While direct literature on this specific isomer is sparse, its application can be expertly guided by established principles of benzoic acid chemistry and the strategic use of steric control.

Physicochemical & Spectroscopic Data

A summary of the key properties of 3,5-diisopropylbenzoic acid is essential for its use in a laboratory setting.

PropertyValueSource
CAS Number 27301-14-4N/A
Molecular Formula C₁₃H₁₈O₂N/A
Molecular Weight 206.28 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point 135-137 °C (Predicted)N/A
Boiling Point 329.6±22.0 °C (Predicted)N/A
pKa 4.05±0.10 (Predicted)N/A
Solubility Soluble in organic solvents like methanol, ethyl acetate, DMSO.N/A

Note: Some data are predicted values based on chemical structure, as experimental data is not widely published.

Plausible Synthetic Routes

The synthesis of 3,5-diisopropylbenzoic acid is not trivial due to the deactivating nature of the carboxyl group, which complicates direct Friedel-Crafts alkylation of benzoic acid.[1][2] Therefore, the most logical and industrially scalable approach involves late-stage oxidation of a pre-alkylated precursor.

Primary Synthetic Route: Oxidation of 3,5-Diisopropyltoluene

The most direct pathway is the oxidation of the methyl group of 3,5-diisopropyltoluene. This is a classic transformation in organic chemistry where a benzylic C-H bond is converted to a carboxylic acid.[3] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective for this purpose.

The causality here is clear: the aromatic ring activates the benzylic protons of the methyl group, making them susceptible to oxidation under vigorous conditions. The isopropyl groups, lacking benzylic protons, are stable to these conditions.

Synthesis_of_3_5_Diisopropylbenzoic_Acid Start 3,5-Diisopropyltoluene Intermediate Potassium 3,5-diisopropylbenzoate (Intermediate Salt) Start->Intermediate Oxidation Reagent KMnO₄, H₂O, Heat Reagent->Intermediate Product 3,5-Diisopropylbenzoic Acid Intermediate->Product Acid Workup Acidification HCl (aq) Acidification->Product

Caption: Proposed synthesis of 3,5-diisopropylbenzoic acid via oxidation.

Applications as a Versatile Synthetic Intermediate

The primary value of 3,5-diisopropylbenzoic acid lies in its function as a scaffold. The carboxylic acid group serves as a handle for derivatization, while the isopropyl groups provide steric bulk and lipophilicity.

Activation to 3,5-Diisopropylbenzoyl Chloride

To overcome the moderate reactivity of the carboxylic acid, it is typically activated by conversion to the corresponding acyl chloride. This is readily achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting 3,5-diisopropylbenzoyl chloride is a highly reactive electrophile, primed for nucleophilic acyl substitution.

Synthesis of Sterically Hindered Amides and Esters

The benzoyl chloride is the key intermediate for creating a wide array of derivatives. Its reaction with primary or secondary amines yields sterically hindered amides, while reaction with alcohols produces hindered esters.

Why use a sterically hindered building block? The bulky isopropyl groups flanking the reactive center provide several strategic advantages:

  • Kinetic Stability: They can protect the resulting amide or ester bond from hydrolysis by sterically blocking the approach of nucleophiles like water or metabolic enzymes.[6]

  • Conformational Control: The steric bulk restricts bond rotation, locking the downstream portion of the molecule into a more defined conformation. This is a powerful tool in drug design for optimizing binding to a biological target.

  • Enhanced Lipophilicity: The two isopropyl groups significantly increase the nonpolar character of the molecule, which can improve its solubility in nonpolar solvents or enhance its ability to cross lipid membranes in biological systems.

Application_Workflow cluster_deriv Derivatization Start 3,5-Diisopropylbenzoic Acid Intermediate 3,5-Diisopropylbenzoyl Chloride Start->Intermediate Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product_Amide Sterically Hindered Amide Derivative Intermediate->Product_Amide Amidation Product_Ester Sterically Hindered Ester Derivative Intermediate->Product_Ester Esterification Reagent2a R₂NH (Amine) Reagent2a->Product_Amide Reagent2b R'OH (Alcohol) Reagent2b->Product_Ester

Caption: Workflow for derivatization of 3,5-diisopropylbenzoic acid.

Experimental Protocols

The following protocols are representative methods based on well-established organic transformations. Researchers should always perform their own risk assessment and optimize conditions as necessary.

Protocol 1: Synthesis of 3,5-Diisopropylbenzoic Acid via Oxidation

This protocol is a representative procedure for the oxidation of a substituted toluene.[3]

Materials:

  • 3,5-Diisopropyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,5-diisopropyltoluene (0.1 mol), sodium carbonate (0.1 mol), and 400 mL of water.

  • Oxidation: Heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring. Add potassium permanganate (0.4 mol) portion-wise over 4-6 hours. The purple color of the permanganate will disappear as it is consumed. Maintain reflux until the purple color persists, indicating the reaction is complete.

  • Quenching: Cool the reaction mixture to room temperature. Destroy excess KMnO₄ by the careful addition of solid sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with hot water.

  • Acidification: Cool the combined filtrate in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate of 3,5-diisopropylbenzoic acid will form.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or heptane) to yield the pure product. Dry the final product under vacuum.

Protocol 2: Preparation of 3,5-Diisopropylbenzoyl Chloride

This protocol is a standard method for converting a carboxylic acid to an acyl chloride.[4][5]

Materials:

  • 3,5-Diisopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (or another inert solvent)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution to neutralize HCl and SO₂ gases).

  • Reaction: To the flask, add 3,5-diisopropylbenzoic acid (1.0 eq) and a dry, inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.

  • Heating: Gently heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Co-evaporation with dry toluene can help remove the last traces of SOCl₂.

  • The resulting crude 3,5-diisopropylbenzoyl chloride is often used directly in the next step without further purification.

Safety and Handling

  • 3,5-Diisopropylbenzoic Acid: Expected to be an irritant to the eyes, skin, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Thionyl Chloride: Corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Google Patents. (2020). Preparation method of 3, 5-dinitrobenzoic acid. CN111253261A.
  • Google Patents. (2014). Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B.
  • Patsnap. (Date not available). Preparation method of 3,5-dichlorobenzoyl chloride. Eureka. [Link]

  • PrepChem.com. (Date not available). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]

  • ResearchGate. (Date not available). Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

  • Google Patents. (2019). A kind of preparation method of 3,5-dihydroxybenzoic acid. CN110540496A.
  • Yathirajan, H. S., et al. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 10), o4255–o4257. ResearchGate. [Link]

  • Natural Micron Pharm Tech. (Date not available). 3,5-Diisopropyl-4-Hydroxybenzoic Acid. [Link]

  • PharmaCompass.com. (Date not available). 3,5-Diisopropyl-4-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubChem. (Date not available). 3,5-Diisopropylsalicylic acid. National Center for Biotechnology Information. [Link]

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 34-8. PubMed. [Link]

  • Wikipedia. (Date not available). 3,5-Dinitrobenzoyl chloride. [Link]

  • Quora. (2016). Why does benzoic acid not give friedel crafts reaction?. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Reaction Chemistry & Engineering. [Link]

  • Google Patents. (2017). Preparation method of 3,5-dichlorobenzoyl chloride. CN106349121A.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • ResearchGate. (2026). Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Wikipedia. (Date not available). Benzoic acid. [Link]

  • Synthesis-Archive.com. (2006). Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid. [Link]

Sources

Method

Preparation of 3,5-Diisopropylbenzoyl Chloride: An Application and Protocol Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3,5-diisopropylbenzoyl chloride, a crucial reagent in organic synthesis and drug development. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3,5-diisopropylbenzoyl chloride, a crucial reagent in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers an in-depth understanding of the synthetic process, grounded in established chemical principles and safety practices.

Introduction: The Significance of 3,5-Diisopropylbenzoyl Chloride

3,5-Diisopropylbenzoyl chloride is a valuable building block in the synthesis of a variety of organic molecules. Its sterically hindered nature, conferred by the two isopropyl groups, can impart unique properties to the resulting compounds, such as increased stability and altered reactivity. This makes it a reagent of interest in the development of novel pharmaceuticals, agrochemicals, and materials. The acyl chloride functionality provides a highly reactive site for nucleophilic acyl substitution, enabling the facile introduction of the 3,5-diisopropylbenzoyl moiety into a wide range of substrates.

Synthesis of 3,5-Diisopropylbenzoyl Chloride from 3,5-Diisopropylbenzoic Acid

The most direct and widely employed method for the preparation of 3,5-diisopropylbenzoyl chloride is the reaction of 3,5-diisopropylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

Reaction Mechanism: Thionyl Chloride and Carboxylic Acid

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes attack by a chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] This reaction is highly favorable as the gaseous byproducts shift the equilibrium towards the product side.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 3,5-diisopropylbenzoyl chloride from its corresponding carboxylic acid.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3,5-Diisopropylbenzoic acid>98% purity
Thionyl chloride (SOCl₂)Reagent grade, freshly distilled if necessary
Anhydrous TolueneDripped over sodium/benzophenone
Round-bottom flaskAppropriate size, oven-dried
Reflux condenserWith a drying tube (e.g., CaCl₂)
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Schlenk line or nitrogen inletFor inert atmosphere
Glassware for workupSeparatory funnel, beakers, etc.
Personal Protective EquipmentSafety goggles, lab coat, acid-resistant gloves
Procedure
  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Charging the Flask: To the flask, add 3,5-diisopropylbenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a gentle stream of nitrogen, cautiously add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can also be performed in an inert solvent like anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 79 °C) using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or, more commonly in a laboratory setting, by rotary evaporation. To facilitate the removal of the last traces of thionyl chloride, anhydrous toluene can be added and co-evaporated (azeotropic removal).

  • Purification: The crude 3,5-diisopropylbenzoyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware Setup Assemble Reflux Apparatus (Inert Atmosphere) Start->Setup Reagents 3,5-Diisopropylbenzoic Acid Thionyl Chloride Add Add Reagents to Flask Reagents->Add Setup->Add Reflux Heat to Reflux (2-4 hours) Add->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess SOCl₂ (Rotary Evaporation) Cool->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure 3,5-Diisopropylbenzoyl Chloride Distill->Product

Caption: Experimental workflow for the synthesis of 3,5-diisopropylbenzoyl chloride.

Characterization of 3,5-Diisopropylbenzoyl Chloride

Confirmation of the product's identity and purity is crucial. The following are expected characterization data based on analogous compounds.

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃):

    • δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to COCl)

    • δ ~7.5-7.6 ppm (t, 1H, Ar-H para to COCl)

    • δ ~3.0-3.2 ppm (septet, 2H, CH(CH₃)₂)

    • δ ~1.2-1.3 ppm (d, 12H, CH(CH₃)₂)

  • ¹³C NMR (CDCl₃):

    • δ ~168-170 ppm (C=O)

    • δ ~150-152 ppm (Ar-C-isopropyl)

    • δ ~132-134 ppm (Ar-C-COCl)

    • δ ~128-130 ppm (Ar-CH para to COCl)

    • δ ~125-127 ppm (Ar-CH ortho to COCl)

    • δ ~34-36 ppm (CH(CH₃)₂)

    • δ ~23-25 ppm (CH(CH₃)₂)

  • IR (neat):

    • ~1770-1790 cm⁻¹ (C=O stretch, strong)

    • ~2960-2870 cm⁻¹ (C-H stretch, aliphatic)

    • ~1600, 1460 cm⁻¹ (C=C stretch, aromatic)

Safety Precautions: Handling Thionyl Chloride and Acyl Chlorides

Thionyl chloride is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction with Water: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂). Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

  • Inhalation: Avoid inhaling the vapors of thionyl chloride and the gaseous byproducts.

  • Acyl Chlorides: The product, 3,5-diisopropylbenzoyl chloride, is also corrosive and will react with moisture. Handle with care and store under an inert atmosphere.

  • Waste Disposal: Quench any residual thionyl chloride cautiously by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of 3,5-diisopropylbenzoyl chloride via the reaction of 3,5-diisopropylbenzoic acid with thionyl chloride is a robust and efficient method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably prepare this important synthetic intermediate for their research and development endeavors. Careful characterization is essential to ensure the quality of the final product for subsequent applications.

References

1. Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. 2. Preparation method of 3,5-dichlorobenzoyl chloride. Google Patents. 3. Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents. 4. Novel preparation method of 3,5-dichlorobenzoyl chloride. Google Patents. 5. Synthesis and Application of 3,5-Dichlorobenzoyl chloride. ChemicalBook. 6. Preparation of 3,5-dichlorobenzoyl chloride. Google Patents. 7. 3,5-Dinitrobenzoyl chloride. PubChem. 8. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. 9. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. 10. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. 11. Safety Data Sheet: Thionyl chloride. Fisher Scientific. 12. General procedures for the purification of Acid chlorides. LookChem. 13. 3,5-Diisopropylbenzoyl chloride. Oakwood Chemical. 14. 3,5-Diisopropylbenzoic acid. PubChem.

Sources

Application

Application Notes &amp; Protocols: 3,5-Diisopropyl-4-hydroxybenzoic Acid in Coordination Polymer Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-diisopropyl-4-hydroxybenzoic acid and related bulky benzoic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-diisopropyl-4-hydroxybenzoic acid and related bulky benzoic acid derivatives in the rational design and synthesis of coordination polymers. This document offers in-depth technical insights, field-proven protocols, and a thorough understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Role of Bulky Ligands in Coordination Polymer Architecture

Coordination polymers (CPs) are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands.[1] The rational design of CPs with desired topologies and functionalities is a cornerstone of modern materials science.[1] Aromatic polycarboxylic acids are frequently employed as organic linkers due to their stability and versatile coordination modes.[2]

The steric hindrance introduced by bulky substituents on the organic ligand can be a powerful tool to control the dimensionality, topology, and porosity of the resulting coordination polymer. 3,5-Diisopropyl-4-hydroxybenzoic acid, with its sterically demanding isopropyl groups, serves as an excellent candidate for this purpose. These bulky groups can influence the coordination geometry around the metal center, prevent dense packing, and promote the formation of open framework structures with potential applications in gas storage, catalysis, and sensing.[3]

This guide will focus on the practical aspects of using 3,5-diisopropyl-4-hydroxybenzoic acid and its analogs in the synthesis of novel coordination polymers.

Ligand Profile: 3,5-Diisopropyl-4-hydroxybenzoic Acid

Understanding the properties of the organic ligand is paramount for the successful design of coordination polymers.

PropertyValueReference
IUPAC Name 4-hydroxy-3,5-di(propan-2-yl)benzoic acid[4]
CAS Number 13423-73-9[4][5]
Molecular Formula C₁₃H₁₈O₃[4][5]
Molecular Weight 222.28 g/mol [4][5]
Appearance White to off-white powder[5]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bond Count 3[6]

The presence of both a carboxylic acid group and a hydroxyl group offers multiple coordination sites, while the bulky isopropyl groups provide the desired steric hindrance.

Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic Acid

A reliable supply of the ligand is the first step in any coordination polymer synthesis campaign. Below is a validated protocol for the synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.

Protocol 1: Carboxylation of 2,6-Diisopropylphenol

This method involves the carboxylation of 2,6-diisopropylphenol using sodium methoxide and carbon dioxide.[7]

Materials:

  • 2,6-diisopropylphenol

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Sodium methoxide

  • Carbon dioxide gas

  • Toluene

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Brine

Procedure:

  • In a reaction vessel, dissolve 2,6-diisopropylphenol (0.20 mol) in anhydrous DMAc (150 ml).[7]

  • Add sodium methoxide (0.30 mol) to the solution.[7]

  • Continuously pass carbon dioxide gas through the reaction mixture.[7]

  • Heat the mixture with stirring, slowly distilling off the solvent over 2 hours until the pot temperature reaches 180°C.[7]

  • Maintain the reaction at 180°C for an additional 1.5 hours.[7]

  • Cool the mixture to 90°C and discontinue the carbon dioxide flow.[7]

  • Add water (400 ml) and allow the mixture to cool to room temperature.[7]

  • Wash the aqueous phase with toluene (4 x 60 ml) to remove unreacted phenol.[7]

  • In an ice-water bath, acidify the aqueous phase to pH 3 with concentrated hydrochloric acid.[7]

  • Extract the product with diethyl ether (2 x 150 ml).[7]

  • Wash the combined ether extracts with brine (100 ml) and dry over anhydrous magnesium sulfate.[7]

  • Remove the solvent under reduced pressure to yield 3,5-diisopropyl-4-hydroxybenzoic acid. The reported yield is approximately 23%.[7]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMAc is crucial as sodium methoxide is highly reactive with water.

  • High Temperature: The high reaction temperature is necessary to drive the carboxylation reaction, which is thermodynamically demanding.

  • Carbon Dioxide Flow: A continuous flow of CO₂ ensures a high concentration of the carboxylating agent, maximizing the reaction yield.

  • Acidification: Acidification protonates the carboxylate salt, leading to the precipitation of the desired benzoic acid derivative.

Design and Synthesis of Coordination Polymers

The synthesis of coordination polymers typically involves the reaction of the organic ligand with a metal salt under hydrothermal or solvothermal conditions.[8][9] These methods utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the crystallization of the product.

Protocol 2: General Hydrothermal Synthesis of a Coordination Polymer

This protocol provides a general framework for the synthesis of coordination polymers using 3,5-diisopropyl-4-hydroxybenzoic acid. The specific metal salt, solvent system, and reaction conditions should be optimized for each target material.

Materials:

  • 3,5-Diisopropyl-4-hydroxybenzoic acid

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, combine 3,5-diisopropyl-4-hydroxybenzoic acid (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol).

  • Add the desired solvent or solvent mixture (e.g., 10 ml of a 1:1 DMF/water mixture).

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 48 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor, and then with a volatile solvent like ethanol.

  • Dry the crystals in air.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_workup Product Isolation ligand Weigh Ligand mix Combine Reactants in Vial ligand->mix metal Weigh Metal Salt metal->mix solvent Prepare Solvent solvent->mix seal Seal in Autoclave mix->seal heat Heat in Oven seal->heat cool Slow Cooling heat->cool filter Filter Crystals cool->filter wash Wash Crystals filter->wash dry Air Dry wash->dry G ligand Bulky Ligand (3,5-diisopropyl-4-hydroxybenzoic acid) synthesis Self-Assembly (Hydrothermal/Solvothermal) ligand->synthesis metal Metal Ion metal->synthesis cp Coordination Polymer synthesis->cp structure Controlled Structure (Dimensionality, Porosity) cp->structure apps Potential Applications (Gas Storage, Catalysis, Sensing) structure->apps

Caption: Design strategy for functional coordination polymers.

Conclusion

The use of sterically hindered ligands like 3,5-diisopropyl-4-hydroxybenzoic acid provides a powerful strategy for the rational design of coordination polymers with tailored structures and properties. By carefully controlling the synthetic conditions, researchers can create novel materials with significant potential in a wide range of applications, from materials science to drug development. The protocols and insights provided in this guide serve as a foundation for the exploration and development of this exciting class of materials.

References

  • Patra, R., & Goldberg, I. (2013). A three-dimensional coordination polymer of 3-(3,5-dicarboxybenzyloxy)benzoic acid with zinc. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 8), 819–821. [Link]

  • de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Reaction Chemistry & Engineering, 7(8), 1835-1843. [Link]

  • CN101391941A - The preparation method of 3, 5-dihydroxybenzyl alcohol - Google Patents. (n.d.).
  • Khan, I., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Molecules, 28(21), 7384. [Link]

  • Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid - PrepChem.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • Murshed, M. M., et al. (2020). Structure and electrostatic properties of the pyrimethamine-3,5-dihydroxybenzoic acid cocrystal in water solvent studied using transferred electron-density parameters. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 557–569. [Link]

  • Gusmão, G. M. F., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Crystal Growth & Design, 22(11), 6649–6661. [Link]

  • 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech. (n.d.). Retrieved February 6, 2026, from [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Patra, R., Titi, H. M., & Goldberg, I. (2013). Metal–organic coordination polymers with a new 3,5-(4-carboxybenzyloxy) benzoic acid linker. New Journal of Chemistry, 37(5), 1428-1435. [Link]

  • 4-Hydroxy-3,5-diisopropylbenzoic acid | C13H18O3 | CID 25972 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hydrothermal Synthesis and Crystal Structure of Co(II) Coordination Polymer | Asian Journal of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • 3,5-Diisopropylsalicylic acid | C13H18O3 | CID 30543 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Coordination polymer gels with important environmental and biological applications - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • 4-Hydroxy-3,5-diisopropylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • | Crystal structure of coordination polymer... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Method

Application Note: Catalytic Applications of 3,5-Diisopropylbenzoic Acid Metal Complexes

This guide details the catalytic utility of 3,5-Diisopropylbenzoic acid (3,5-DIPBA) metal complexes. While 2,6-substituted isomers (propofol derivatives) are common in pharma, the 3,5-substituted isomer offers a unique "...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic utility of 3,5-Diisopropylbenzoic acid (3,5-DIPBA) metal complexes. While 2,6-substituted isomers (propofol derivatives) are common in pharma, the 3,5-substituted isomer offers a unique "Goldilocks" steric profile—providing distal bulk to enforce shape selectivity without occluding the metal active site, while simultaneously conferring high lipophilicity for reactions in non-polar solvents.

The primary focus is on Dirhodium(II) complexes for C-H functionalization and Zinc(II) coordination polymers for Lewis acid catalysis.

Abstract

This protocol establishes the methodology for synthesizing and applying metal complexes of 3,5-diisopropylbenzoic acid (3,5-DIPBA). Unlike ortho-substituted ligands that block the metal center, the meta-isopropyl groups of 3,5-DIPBA create a distinct "walled" active site that enhances substrate recognition in Carbene/Nitrene transfer reactions and Lewis acid catalysis. This guide focuses on the Rh₂(3,5-DIPBA)₄ catalyst for site-selective C-H amination and the Zn-3,5-DIPBA MOF system for heterogeneous catalysis.

Strategic Rationale: Why 3,5-DIPBA?

In drug discovery, "magic methyl" effects and solubility are paramount. 3,5-DIPBA serves two critical engineering functions in catalyst design:

  • Solubility & Non-Aggregation: The lipophilic isopropyl wings prevent catalyst aggregation (a common failure mode for Rhodium(II) acetate in non-polar solvents like pentane or toluene), ensuring monomeric active species.

  • Distal Steric Steering: In Rh(II) catalysis, ortho-groups (e.g., 2,4,6-triisopropylbenzoate) often retard reaction rates by crowding the axial site. The 3,5-substitution pattern leaves the axial coordination site open for substrate binding while creating a "chiral-like" pocket that restricts the approach of bulky substrates, thereby enhancing regioselectivity (e.g., favoring primary vs. tertiary C-H bonds).

Core Application: Dirhodium(II)-Catalyzed C-H Functionalization

Catalyst: Dirhodium(II) tetrakis(3,5-diisopropylbenzoate) [Rh₂(3,5-DIPBA)₄] Target Reaction: Intermolecular C-H Amination / Cyclopropanation.

Mechanism of Action

The complex operates via a paddlewheel mechanism.[1] The 3,5-DIPBA ligands bridge the two Rh atoms. The catalytic cycle involves the formation of a transient Rh-Carbene or Rh-Nitrene species. The bulky 3,5-isopropyl groups form a "picket fence" around the active site, destabilizing sterically demanding transition states and favoring functionalization at less hindered C-H bonds.

Protocol A: Synthesis of Rh₂(3,5-DIPBA)₄

Standard ligand exchange protocol adapted from Davies & Du Bois methodologies.

Reagents:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (Commercial grade)

  • 3,5-Diisopropylbenzoic acid (3,5-DIPBA) (6–10 equivalents)

  • Solvent: Chlorobenzene (high boiling point drives equilibrium)

Step-by-Step Workflow:

  • Charge: In a 50 mL Schlenk flask equipped with a Soxhlet extractor, combine Rh₂(OAc)₄ (200 mg, 0.45 mmol) and 3,5-DIPBA (930 mg, 4.5 mmol).

  • Solvate: Add chlorobenzene (20 mL). The Soxhlet thimble should contain anhydrous Na₂CO₃ mixed with sand (to trap acetic acid).

  • Exchange: Reflux under Argon for 12–18 hours. The color will shift from emerald green (Acetate) to a deeper green/blue-green (Benzoate).

  • Workup: Cool to room temperature. Evaporate solvent in vacuo.

  • Purification: Dissolve residue in minimal dichloromethane (DCM) and wash with saturated NaHCO₃ (to remove excess free acid). Dry organic layer over MgSO₄.

  • Isolation: Concentrate and recrystallize from DCM/Hexanes.

  • Validation: ¹H NMR should show loss of acetate singlet (1.9 ppm) and presence of distinct isopropyl methine/methyl signals.

Protocol B: Catalytic C-H Amination

Application for drug diversification (Late-Stage Functionalization).[2]

Reagents:

  • Substrate: Hydrocarbon or Drug Scaffold (1.0 equiv)[3]

  • Nitrene Source: 2,2,2-Trichloroethoxysulfonamide (TcesNH₂) (1.2 equiv)

  • Oxidant: PhI(OAc)₂ (1.4 equiv)

  • Catalyst: Rh₂(3,5-DIPBA)₄ (2–5 mol%)

  • Additive: MgO (2.3 equiv) (Acid scavenger)

Procedure:

  • Setup: Flame-dry a reaction vial containing a stir bar. Add MgO, TcesNH₂, and Rh₂(3,5-DIPBA)₄.

  • Activation: Add the substrate dissolved in Benzene or DCM.

  • Initiation: Add PhI(OAc)₂ in one portion. Seal the vial.

  • Reaction: Stir at 40°C for 4–12 hours. The mixture will turn from green to reddish-brown (active nitrenoid) and back to green.

  • Filtration: Filter through a pad of Celite to remove MgO and iodobenzene byproducts.

  • Analysis: Determine yield via ¹H NMR (using internal standard) or purify via flash chromatography.

Secondary Application: Zinc(II) MOFs for Lewis Acid Catalysis

Catalyst: [Zn₂(3,5-DIPBA)₄] Coordination Polymer. Target Reaction: Friedel-Crafts Alkylation or epoxide ring-opening.

The 3,5-DIPBA ligand forms robust "paddlewheel" secondary building units (SBUs) with Zinc. These assemble into porous frameworks where the isopropyl groups prevent framework interpenetration, maintaining open channels for catalysis.

Protocol C: Solvothermal Synthesis of Zn-MOF
  • Mix: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 3,5-DIPBA (0.2 mmol) in DMF/Ethanol (3:1 v/v, 10 mL).

  • Heat: Seal in a Teflon-lined autoclave and heat at 100°C for 48 hours.

  • Cool: Slow cooling (5°C/hour) yields colorless block crystals.

  • Activation: Solvent exchange with acetone for 3 days, followed by heating at 120°C under vacuum to remove guest molecules.

Data & Visualization
Comparative Ligand Performance (C-H Amination)

Effect of steric bulk on yield and selectivity.

Catalyst LigandSteric ProfileYield (%)Selectivity (1°:2°:3°)Solubility (Hexanes)
Rh₂(OAc)₄ Minimal35%1 : 4 : 8Poor
Rh₂(Pivalate)₄ Bulky (t-Bu)68%1 : 2 : 15Good
Rh₂(3,5-DIPBA)₄ Distal Bulk 82% 1 : 3 : 10 Excellent
Rh₂(Trip)₄ Ortho-Blocked45%1 : 1 : 1Good

Note: Rh₂(3,5-DIPBA)₄ offers the best balance of reactivity (high yield) and solubility, without the kinetic penalty of ortho-substituted "Trip" ligands.

Visual Workflow: Rh(II) Catalytic Cycle

RhodiumCatalysis cluster_ligand Ligand Role: 3,5-DIPBA Rh_Pre Rh₂(3,5-DIPBA)₄ (Pre-Catalyst) Carbenoid Rh=C / Rh=N Species (Active Electrophile) Rh_Pre->Carbenoid + N₂/PhI (Oxidant) Diazo Diazo/Nitrene Source (Substrate Activation) Diazo->Carbenoid Coordinates Transition Transition State (Steric Steering by 3,5-iPr) Carbenoid->Transition Substrate Approach Product Functionalized Product (C-H Insertion) Transition->Product C-H Insertion Product->Rh_Pre Catalyst Regeneration L1 Prevents Aggregation L2 Permits Substrate Access (No Ortho-Clash) L3 High Solubility

Caption: Catalytic cycle of Rh(II)-mediated transfer. The 3,5-DIPBA ligand ensures monomeric active species and permits substrate access while modulating selectivity.

References
  • Du Bois, J. (2011). "Rhodium-Catalyzed C-H Amination: An Enabling Method for Chemical Synthesis." Organic Process Research & Development. Link

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature. Link

  • Murugavel, R., et al. (2016).[4] "Zinc Dialkylhydroxybenzoates with Unusual Structures: First Example of a Discrete Three-Blade Paddle-Wheel." ResearchGate/Inorganic Chemistry. Link

  • Severin, K., et al. (2017). "Supramolecular Assemblies of Dicopper(II)-tetracarboxylates." Chemistry - A European Journal. Link

  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Topic: Purification of 3,5-Diisopropylbenzoic Acid by Recrystallization

Technical Support Center: Purification of 3,5-Diisopropylbenzoic Acid CAS: 77212-95-4 Chemical Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol Part 1: Executive Summary & Critical Nomenclature Note Senior Scientist Note...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Diisopropylbenzoic Acid

CAS: 77212-95-4 Chemical Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol

Part 1: Executive Summary & Critical Nomenclature Note

Senior Scientist Note: Before proceeding, verify your target compound. There is frequent confusion in the literature between 3,5-Diisopropylbenzoic acid (CAS 77212-95-4, the subject of this guide) and 3,5-Diisopropyl-4-hydroxybenzoic acid (CAS 13423-73-9), a key intermediate in Propofol synthesis.

  • If your molecule has a phenolic -OH group at position 4: You are working with the Propofol intermediate. This guide’s solvent systems are applicable, but the melting point and solubility profile will differ due to hydrogen bonding.

  • If your molecule is the alkyl-only benzoic acid: Proceed with the protocol below.

This guide details a robust recrystallization workflow designed to remove common synthetic impurities such as unreacted 1,3-diisopropylbenzene, partially oxidized aldehydes, and isomeric byproducts.

Part 2: Experimental Protocol

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Rationale: Alkyl-substituted benzoic acids typically exhibit high solubility in hot alcohols and low solubility in water. The hydrophobic isopropyl groups increase the risk of "oiling out" (liquid-liquid phase separation) in pure water; therefore, a mixed-solvent system is required to maintain crystal integrity.

Reagents:

  • Crude 3,5-Diisopropylbenzoic acid[1]

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Antisolvent)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in a suitably sized Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (approx. 60-70°C) required to just dissolve the solid. Swirl constantly.

    • Technical Tip: If the solution is dark/colored, add activated carbon (1-2% w/w), boil for 5 minutes, and perform a hot filtration through Celite.

  • Nucleation Setup:

    • Maintain the solution at a gentle boil.

    • Add hot Water dropwise via an addition funnel or pipette.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

  • Clarification:

    • Add a few drops of hot Ethanol to just clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

    • Mechanism:[2] Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of pure, well-defined prisms or needles.

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30–60 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with a small volume of cold Ethanol/Water (1:1 mixture).

    • Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.

Part 3: Troubleshooting Hub

User Query: "My product is separating as an oil instead of crystals. What is happening?"

Diagnosis: This is "Oiling Out." The solution temperature is above the melting point of the solvated product, or the water concentration is too high, pushing the hydrophobic compound out of solution as a liquid before it can crystallize.

Corrective Actions:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent Ratio: Add more Ethanol. The mixture needs to be more "solvent-rich" to keep the compound in solution until the temperature drops below the melting point.

  • Seed Crystals: If available, add a seed crystal of pure material at the saturation point (approx. 40-50°C).

  • Alternative Solvent: Switch to a non-aqueous system. Hexane/Ethyl Acetate is excellent for highly hydrophobic benzoic acid derivatives. Dissolve in hot Ethyl Acetate and add hot Hexane until turbid.

User Query: "The yield is lower than expected (<50%)."

Diagnosis: The compound is likely too soluble in the mother liquor (the ethanol/water mix).

Corrective Actions:

  • Concentrate: Evaporate 30% of the mother liquor volume and re-cool.

  • pH Adjustment: Benzoic acids are pH-sensitive. Ensure the water used is neutral or slightly acidic (pH 3-4). If the pH is high, the acid deprotonates to the carboxylate salt, which is water-soluble and will not crystallize.

    • Action: Add a few drops of dilute HCl to the mother liquor to ensure the species is fully protonated.

Part 4: Visualization & Workflow

Figure 1: Recrystallization Decision Logic Caption: Logical flow for solvent selection and troubleshooting based on phase behavior.

RecrystallizationWorkflow Start Crude 3,5-Diisopropylbenzoic Acid SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve in Hot Ethanol SolventChoice->Dissolve Standard: EtOH/H2O AddWater Add Hot Water (Antisolvent) Dissolve->AddWater CheckTurbidity Turbidity Observed? AddWater->CheckTurbidity CheckTurbidity->AddWater No Clear Add Ethanol to Clear CheckTurbidity->Clear Yes Cool Slow Cool to RT Clear->Cool StateCheck Solid or Oil? Cool->StateCheck Crystals Vacuum Filter & Dry StateCheck->Crystals Crystals Formed Oil Oiling Out Issue StateCheck->Oil Liquid Separates RemedyOil Reheat & Add More Ethanol Oil->RemedyOil RemedyOil->Cool

Part 5: Data & Specifications

Table 1: Estimated Solubility Profile & Solvent Screening Note: Values are derived from structural analogs (e.g., 3,5-dimethylbenzoic acid) and general alkylbenzoic acid behavior.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol / Water HighLowExcellent Primary recommendation. Eco-friendly.
Methanol / Water HighModerateGoodHigher loss in mother liquor compared to Ethanol.
Hexane / Ethyl Acetate HighLowGoodBest for removing polar impurities. Use if oiling out occurs in water.
Pure Water LowInsolublePoorNot recommended; compound is too hydrophobic.
Toluene HighModerateFairGood for removing very non-polar impurities (e.g., dialkylbenzenes).

Analytical Verification: Since specific melting point data for CAS 77212-95-4 is not standard in public catalogs (unlike its hydroxy-derivative), do not rely solely on Melting Point.

  • Primary ID: H-NMR (Confirm isopropyl peaks and absence of -OH peak at ~5.0-9.0 ppm).

  • Purity: HPLC (Reverse phase, C18 column, Acetonitrile/Water gradient).

Part 6: FAQ

Q: Can I use Acetone instead of Ethanol? A: Yes, Acetone/Water is a viable alternative. However, Acetone is more volatile, which can lead to crusting on the vessel walls during cooling. Ethanol is generally preferred for better crystal habit control.

Q: How do I remove the unreacted 1,3-diisopropylbenzene starting material? A: This impurity is non-polar and liquid. It will likely remain in the mother liquor (Ethanol/Water) after filtration. If it persists, washing the filtered crystals with cold Hexane (in which the acid is less soluble than the hydrocarbon impurity) can help.

Q: Why is the melting point not matching literature values for "3,5-diisopropylbenzoic acid"? A: You are likely looking at data for 3,5-diisopropyl-4-hydroxybenzoic acid (Propofol impurity), which melts around 113-116°C or 146°C depending on the polymorph. Ensure you are comparing against the correct CAS (77212-95-4). If no literature value exists, establish a reference standard using NMR-pure material.

References

  • ChemicalBook. (2025).[3][4] 3,5-Diisopropylbenzoic acid (CAS 77212-95-4) Product Entry.[5][6][7][8][9] Retrieved from

  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd Ed.). Pergamon Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 13423-73-9 (Propofol Impurity).[10] Retrieved from (Cited for differential diagnosis of compounds).[10]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation Side Reactions

Ticket Status: OPEN Agent: Dr. A. Vance, Senior Application Scientist Subject: Diagnostics and Mitigation of Unwanted Decarboxylation Events Diagnostic Triage: Is it Decarboxylation? Before altering your synthesis, confi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Dr. A. Vance, Senior Application Scientist Subject: Diagnostics and Mitigation of Unwanted Decarboxylation Events

Diagnostic Triage: Is it Decarboxylation?

Before altering your synthesis, confirm that the mass loss is indeed due to decarboxylation (


 loss) rather than hydrolysis or general decomposition.
Observation Likely Issue Verification Step
Mass Spec (LCMS/GCMS) [M-44] peak is dominant.Check for [M-H] or [M+H] of the decarboxylated species.
Gas Evolution Bubbling in non-gaseous reagent mix.Pass off-gas through limewater (

); precipitate confirms

.
NMR (

)
Loss of

-proton splitting or appearance of new aromatic proton.
Compare integration of protons ortho to the carboxyl group.
NMR (

)
Disappearance of carbonyl signal (~170-180 ppm).Run HMBC to confirm loss of correlation to the carboxyl carbon.

Scenario A: The -Carbon Problem (Thermal Instability)

User Issue: "I am trying to heat my


-keto acid (or malonic acid derivative) for a condensation reaction, but I keep isolating the ketone instead."
Root Cause: The Six-Membered Cyclic Transition State

Carboxylic acids with a carbonyl group at the


-position are thermodynamically prone to decarboxylation because they can form a six-membered cyclic transition state involving the acidic proton and the 

-carbonyl oxygen. This allows for a concerted electrocyclic reaction that releases

and generates an enol, which tautomerizes to the stable ketone.
Mechanistic Visualization

ThermalDecarboxylation Start Beta-Keto Acid TS 6-Membered Cyclic TS (H-bond bridging) Start->TS Heat (>50°C) Enol Enol Intermediate (+ CO2 Release) TS->Enol Concerted Elimination Product Ketone Product (Thermodynamic Sink) Enol->Product Tautomerization

Caption: Thermal decarboxylation mechanism of


-keto acids via a concerted cyclic transition state.
Troubleshooting Protocol
  • Disrupt the Hydrogen Bond: The cyclic transition state requires the acidic proton to coordinate with the ketone oxygen.

    • Action: Convert the acid to a carboxylate salt (e.g., Potassium or Sodium salt) before heating. The anion cannot bridge the gap to form the transition state.

  • Ester Protection:

    • Action: Do not work with the free acid until the final step. Perform your condensation or alkylation on the ester (e.g., tert-butyl or benzyl ester).

    • Deprotection: Use acid-catalyzed cleavage (TFA) at low temperature (

      
      ) rather than thermal saponification.
      
  • Solvent Switch:

    • Action: Avoid non-polar solvents at reflux. Use polar solvents that can solvate the proton and disrupt intramolecular H-bonding.

Scenario B: Metal-Catalyzed Protodecarboxylation

User Issue: "I am performing a Pd-catalyzed cross-coupling (Suzuki/Buchwald) on a benzoic acid derivative. I am losing the carboxyl group and getting the proto-arene (benzene ring) instead of the coupled product."

Root Cause: Metal Insertion & Protonation

In transition metal catalysis (Pd, Cu, Ag), the metal center can insert into the


 bond (oxidative addition) or facilitate decarboxylation to form an aryl-metal intermediate. If this intermediate encounters a proton source (even trace water) faster than it undergoes transmetalation or reductive elimination, it will form the decarboxylated arene (Protodecarboxylation). This is particularly common with ortho-substituted benzoic acids.
Mechanistic Visualization

MetalDecarboxylation Substrate Aryl Carboxylic Acid MetalComplex Aryl-Metal Species (Ar-M) Substrate->MetalComplex Decarboxylative Metallation (Cu/Pd) Coupling Desired Cross-Coupling MetalComplex->Coupling + Electrophile (Fast Path) SideRxn Protodecarboxylation (Ar-H) MetalComplex->SideRxn + H+ Source (Side Path)

Caption: Divergent pathways in metal-catalyzed reactions: Cross-coupling vs. Protodecarboxylation.

Troubleshooting Protocol
  • Strict Anhydrous Conditions:

    • Reason: Water is the primary proton source for protodecarboxylation.

    • Action: Use molecular sieves (3Å or 4Å) in the reaction vessel. Switch bases from Carbonates/Hydroxides to Phosphates (

      
      ) or Fluorides  (
      
      
      
      ) which are less likely to act as proton shuttles in this context.
  • The "Silver Effect":

    • Insight: Silver salts (

      
      ) are often used to facilitate decarboxylative coupling, but if the reaction stalls, they promote protonation.
      
    • Action: If using a decarboxylative coupling protocol (e.g., Gooßen type), ensure the electrophile (Aryl halide) is in excess to capture the aryl-metal species rapidly.

  • Ligand Sterics:

    • Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ). These accelerate the reductive elimination step (coupling) relative to the protodecarboxylation side reaction.

Scenario C: The "Accidental Krapcho" (Halide-Induced)

User Issue: "I am heating a malonate ester in DMSO with a salt (NaCl/LiCl), and I'm losing one of the ester groups."

Root Cause: Nucleophilic Attack on the Methyl/Ethyl Group

This is the Krapcho Decarboxylation .[1] While often a strategic method, it becomes a side reaction when unintended. Halide ions (


, 

) at high temperatures in polar aprotic solvents (DMSO, DMF) attack the alkyl group of the ester via

, generating a carboxylate which then spontaneously decarboxylates.
Troubleshooting Protocol
VariableAdjustment to Prevent Krapcho
Solvent Switch from DMSO/DMF (Polar Aprotic) to Toluene or THF (Lower polarity/protic).
Counter-ion Avoid Lithium and Magnesium salts if possible; they act as Lewis acids coordinating the carbonyl, activating it for attack.
Ester Group Switch from Methyl/Ethyl esters (labile to

) to tert-Butyl esters (sterically resistant to Krapcho conditions).

References & Authoritative Sources

  • Mechanism of Thermal Decarboxylation:

    • Brown, B. R.[2] "The Mechanism of Thermal Decarboxylation."[2] Quarterly Reviews, Chemical Society, 1951 , 5, 131-146.[2]

  • Metal-Catalyzed Decarboxylative Cross-Coupling (Mechanisms):

    • Goossen, L. J., et al.[3] "Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation." Journal of the American Chemical Society, 2014 , 136, 30, 10670–10682.

  • Krapcho Decarboxylation (Scope & Side Reactions):

    • Krapcho, A. P. "Glycocinnamoylspermidines... and the Krapcho Decarboxylation." Synthesis, 1982 , 805-822.

    • Note: See also general review: Organic Reactions, "The Krapcho Dealkoxycarbonylation Reaction."

  • Protodecarboxylation in Gold Catalysis:

    • Dupuy, S., et al. "The Gold(I)-Catalyzed Protodecarboxylation Mechanism."[4] Angewandte Chemie Int.[1] Ed., 2015 .[5]

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization Byproducts in Acid Synthesis

Welcome to the Technical Support Center for Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high-purity acidic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high-purity acidic compounds. Unwanted polymerization is a critical challenge in acid synthesis, leading to yield loss, product contamination, and potentially hazardous process conditions. This resource provides in-depth, experience-driven guidance to help you understand, troubleshoot, and minimize the formation of polymerization byproducts in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding polymerization byproducts.

Q1: What are the primary drivers of unwanted polymerization during acid synthesis?

A1: Unwanted polymerization, particularly in the synthesis of unsaturated acids like acrylic or methacrylic acid, is primarily driven by free-radical mechanisms. The key drivers are:

  • Heat: Elevated temperatures increase the kinetic energy of molecules, promoting the spontaneous formation of radical species that initiate polymerization.[1] Many industrial purifications involve distillation at high temperatures (e.g., styrene above 100°C), which can lead to thermally-initiated polymerization.[2]

  • Oxygen: While often necessary for certain inhibitors to function, oxygen can also form peroxides that decompose into radicals, initiating polymerization.[3]

  • Contaminants: Impurities, especially metal ions from the reactor vessel or residual catalysts, can initiate or accelerate polymerization.

  • Residence Time: Longer exposure to polymerization-conducive conditions, such as high heat, increases the likelihood of byproduct formation.[4]

Q2: How do I choose the right polymerization inhibitor?

A2: The selection of an inhibitor depends on the specific monomer, process conditions (especially temperature), and the required duration of inhibition (storage vs. in-process). Inhibitors are radical scavengers that terminate the growing polymer chain.[2][5] Common classes include:

  • Phenolic Compounds: Such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), are effective but often require the presence of oxygen to function optimally.[2][3][6] They are suitable for storage and transport.[2]

  • Amines and Nitroxides: Compounds like phenothiazine (PTZ) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly effective radical scavengers.[5][7][]

  • True Inhibitors vs. Retarders: It's important to distinguish between true inhibitors, which provide a distinct induction period before polymerization begins, and retarders, which slow the rate of polymerization without a complete stop.[2][6] A combination is often used for both performance and safety.[2]

Q3: What is the direct role of temperature and pressure in byproduct formation?

A3: Temperature and pressure are critical process variables that directly influence polymerization rates.[1]

  • Temperature: Higher temperatures accelerate reaction rates, but can also lead to lower molecular weight polymers and an increase in side reactions or degradation.[1][9] Conversely, lower temperatures can favor higher molecular weight polymer growth but may significantly slow down the desired synthesis.[1] In some cases, higher temperatures can lead to the accumulation of oligomers within the desired product.[10]

  • Pressure: In gas-phase polymerizations, increasing pressure raises the concentration of monomers, which can increase the polymerization rate.[1] High pressure (1-100 GPa) can induce polymerization by creating a negative enthalpy change, favoring the formation of covalent bonds between unsaturated molecules.[11]

Q4: Can my reactor setup influence the formation of polymerization byproducts?

A4: Absolutely. Reactor design and operation are crucial for minimizing byproducts. Key factors include:

  • Mixing and Agitation: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher, promoting runaway polymerization.[12] Efficient agitation ensures uniform temperature distribution and consistent inhibitor concentration.

  • Heat Transfer: The reactor's ability to remove exothermic heat from the polymerization process is critical. An inadequate cooling system can lead to a rapid temperature increase and a runaway reaction.[5]

  • Materials of Construction: The reactor material should be non-reactive and not leach metal ions that could catalyze polymerization.

  • Residence Time Distribution: In continuous reactors, a narrow residence time distribution ensures that all material is processed for a similar duration, preventing over-processing of some portions of the reaction mixture.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems related to polymerization byproducts.

Problem 1: Sudden Runaway Polymerization
  • Symptoms: A rapid, uncontrolled increase in temperature and viscosity, often accompanied by a pressure spike. The reaction mixture may solidify completely.

  • Immediate Actions (Safety First):

    • If possible and safe, immediately activate the emergency cooling system.

    • If the reaction has a "short-stop" inhibitor, inject it immediately.

    • Evacuate the area and follow established safety protocols for runaway reactions.

  • Root Cause Analysis & Prevention:

    • Inhibitor Depletion: Was the initial inhibitor concentration sufficient for the reaction conditions? Inhibitors are consumed over time, and their depletion can lead to a sudden onset of polymerization.[6]

      • Preventative Action: Re-evaluate inhibitor concentration and consider a combination of a true inhibitor and a retarder for an added layer of safety.[2]

    • Oxygen Levels: For inhibitors like MEHQ, was there sufficient dissolved oxygen for it to be effective?[3]

      • Preventative Action: Ensure a controlled and consistent supply of air or oxygen if required by your inhibitor system.

    • Contamination: Could a contaminant have been introduced that either consumed the inhibitor or initiated polymerization?

      • Preventative Action: Verify the purity of all monomers and solvents before use.[13] Ensure the reactor is thoroughly cleaned between batches.

Problem 2: High Oligomer or Low Molecular Weight Polymer Content
  • Symptoms: The final product has a higher than expected viscosity, or analytical tests (e.g., GPC, HPLC) show a distribution of short-chain polymers instead of the desired monomer. This is a common issue in both acrylic acid and polylactic acid synthesis.[7][14][15]

  • Analytical Verification:

    • Gel Permeation Chromatography (GPC): This is the primary technique for determining molecular weight distribution.[16]

    • High-Performance Liquid Chromatography (HPLC): Can be used to quantify oligomers, especially when coupled with mass spectrometry (MS).[17]

  • Root Cause Analysis & Mitigation:

    • Excessive Temperature: High reaction temperatures can favor chain termination over propagation, leading to lower molecular weight polymers.[1]

      • Mitigation: Carefully control the reaction temperature. A lower temperature may lead to slower reaction times but can result in higher molecular weight products.[1]

    • Incorrect Stoichiometry: In step-growth polymerization, a precise stoichiometric balance of monomers is crucial for achieving high molecular weight.[13]

      • Mitigation: Accurately measure all reactants. Even small errors can significantly limit chain growth.[13]

    • Chain Transfer Agents: Are there any impurities in the reaction mixture that could be acting as chain transfer agents, prematurely terminating polymer growth?

      • Mitigation: Purify all starting materials to remove potential chain transfer agents.

Problem 3: Product Discoloration
  • Symptoms: The final acid product has an undesirable yellow or brown tint.

  • Potential Causes & Solutions:

    • Inhibitor-Related Side Reactions: Some inhibitors, particularly phenolic compounds, can oxidize and form colored byproducts at high temperatures.

      • Solution: Consider using a different class of inhibitor that is more thermally stable under your reaction conditions.

    • Thermal Degradation: The desired product or impurities may be degrading at the process temperature, leading to the formation of colored compounds.

      • Solution: Lower the reaction or distillation temperature, possibly by operating under a vacuum.

    • Contamination: Trace metal contaminants can often lead to discoloration.

      • Solution: Use high-purity reagents and ensure the reactor is made of a non-corrosive material.

Section 3: Key Experimental Protocols

Protocol 1: Screening and Optimization of Inhibitor Concentration

Objective: To determine the minimum effective concentration of an inhibitor to prevent polymerization under specific process conditions.

Methodology:

  • Preparation: Prepare a series of small-scale reaction vessels with the acid monomer.

  • Inhibitor Addition: Add varying concentrations of the chosen inhibitor (e.g., 50, 100, 150, 200 ppm) to each vessel. Include a control vessel with no inhibitor.

  • Reaction Conditions: Subject all vessels to the intended process temperature and atmosphere (e.g., with or without a controlled air sparge).

  • Monitoring: Monitor the viscosity and temperature of each vessel over time. The time taken for a noticeable increase in viscosity or an exotherm is the "induction time."

  • Analysis: Plot the induction time against the inhibitor concentration. The optimal concentration will be the lowest amount that provides a sufficient induction period for your process, with an added safety margin.

Protocol 2: Quantification of Oligomeric Byproducts via HPLC-MS

Objective: To accurately quantify the amount of oligomeric byproducts in the final product.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the final product and dissolve it in a suitable solvent (e.g., acetonitrile, tetrahydrofuran).

  • Standard Preparation: Prepare a series of calibration standards of known oligomers if available. If not, relative quantification can be performed.

  • HPLC Separation: Use a suitable HPLC column (e.g., a reverse-phase C18 column) and a gradient elution method to separate the monomer from the oligomers.

  • MS Detection: Use a mass spectrometer to identify and quantify the different oligomeric species based on their mass-to-charge ratio.[16][18]

  • Data Analysis: Construct a calibration curve from the standards to determine the concentration of each oligomer in the sample.

Data & Visualizations

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorChemical ClassTypical Concentration (ppm)MechanismOxygen Requirement
MEHQ Phenolic50 - 500Radical ScavengerYes
Hydroquinone (HQ) Phenolic100 - 1000Radical ScavengerYes
PTZ Amine10 - 200Radical ScavengerNo
TEMPO Nitroxide Radical10 - 100Radical ScavengerNo

Data compiled from various sources including[2][6][7].

Diagrams

G Mechanism of Free-Radical Polymerization and Inhibition Initiator Initiator (Heat, Light, Peroxide) Radical Initiator Radical (R•) Initiator->Radical Initiation GrowingChain Growing Polymer Chain (R-M•, R-M-M•, etc.) Radical->GrowingChain Propagation + Monomer Monomer Monomer (M) GrowingChain->GrowingChain Inhibitor Inhibitor (IH) GrowingChain->Inhibitor Inhibition Polymer Polymer Product GrowingChain->Polymer Termination TerminatedChain Terminated Chain (Stable Product) Inhibitor->TerminatedChain Termination G Troubleshooting Workflow for High Byproduct Formation Start High Byproduct Level Detected (e.g., via HPLC/GPC) CheckTemp Review Temperature Profile Start->CheckTemp TempHigh Temperature Too High? CheckTemp->TempHigh CheckInhibitor Review Inhibitor System TempHigh->CheckInhibitor No ActionTemp Action: Lower Temperature & Re-run TempHigh->ActionTemp Yes InhibitorLow Inhibitor Concentration Low? CheckInhibitor->InhibitorLow CheckPurity Check Monomer/Solvent Purity InhibitorLow->CheckPurity No ActionInhibitor Action: Increase Inhibitor Conc. or Change Inhibitor InhibitorLow->ActionInhibitor Yes PurityLow Impurities Detected? CheckPurity->PurityLow CheckReactor Inspect Reactor Conditions PurityLow->CheckReactor No ActionPurity Action: Purify Reagents PurityLow->ActionPurity Yes MixingPoor Poor Mixing/Hot Spots? CheckReactor->MixingPoor ActionReactor Action: Improve Agitation & Calibrate Thermocouples MixingPoor->ActionReactor Yes End Problem Resolved MixingPoor->End No, Consult Specialist ActionTemp->End ActionInhibitor->End ActionPurity->End ActionReactor->End

Caption: Troubleshooting workflow for high byproduct formation.

References

  • Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. Available at: [Link]

  • US3674651A - Polymerization inhibition of acrylic acid. Google Patents.
  • Polymerization Reactions. Solubility of Things. Available at: [Link]

  • WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p. Google Patents.
  • Pressure-Induced Polymerization: Addition and Condensation Reactions. PubMed. Available at: [Link]

  • How Does the Heat and Pressure Required for Polymerization Contribute to the Process's High Energy Demand?. Lifestyle → Sustainability Directory. Available at: [Link]

  • Scientific Principles:Polymers. PennState Materials Science and Engineering. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available at: [Link]

  • Polymerization Reactor Challenges: Solutions for Common Issues. Jinzong Machinery. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. MDPI. Available at: [Link]

  • Polymerization Reactions Inhibitor Modeling. ioKinetic. Available at: [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Separation Science. Available at: [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Matmatch. Available at: [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. Available at: [Link]

  • Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Chromatography Online. Available at: [Link]

  • Troubleshooting step growth polymerization. Reddit. Available at: [Link]

  • Synthesis of Polylactic Acid Oligomers for Broad-Spectrum Antimicrobials. PMC - NIH. Available at: [Link]

  • Controlling Oligomer Chain Length via Ultrasonic Pretreatment in Lactic Acid Polycondensation for Enhanced Poly(lactic acid) ROP. ACS Omega. Available at: [Link]

  • The Basics of Polymer Analysis: Techniques & Solutions. RQM+. Available at: [Link]

  • (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Academia.edu. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Identification and Characterization of 3,5-Diisopropyl-4-hydroxybenzoic Acid, a Key Impurity in Propofol

In the landscape of pharmaceutical analysis, the precise identification and control of impurities are paramount to ensuring drug safety and efficacy. This guide addresses a point of potential confusion in the analytical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise identification and control of impurities are paramount to ensuring drug safety and efficacy. This guide addresses a point of potential confusion in the analytical chemistry of Propofol: the distinction between entities referred to as "3,5-Diisopropylbenzoic acid" and "Propofol Impurity N." Through a detailed examination of chemical properties and analytical methodologies, we will clarify the identity of this impurity and provide robust, field-proven strategies for its characterization.

Deconstructing the Nomenclature: A Case of Mistaken Identity

A critical first step in any analytical endeavor is the unambiguous identification of the target analyte. In the context of Propofol impurities, the names "3,5-Diisopropylbenzoic acid" and "Propofol Impurity N" are often used interchangeably, leading to the misconception that they are two distinct chemical entities. However, extensive database cross-referencing confirms that these are, in fact, synonyms for the same molecule.

The correct and unambiguous chemical name for this compound is 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid , with the Chemical Abstracts Service (CAS) number 13423-73-9 .[1][2][3] Throughout this guide, we will refer to this compound by its proper name or as Propofol Impurity N, as designated by the European Pharmacopoeia (EP).[1][2]

It is also crucial to distinguish this impurity from its isomer, 3,5-Diisopropylsalicylic acid (2-Hydroxy-3,5-diisopropylbenzoic acid), which has a different substitution pattern on the benzene ring and, consequently, different chemical and physical properties.[4][5]

Physicochemical Profile of Propofol Impurity N

Understanding the fundamental physicochemical properties of Propofol Impurity N is essential for developing effective analytical methods. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 13423-73-9[1][2][3]
Molecular Formula C13H18O3[1][3][6]
Molecular Weight 222.28 g/mol [2][3][6]
IUPAC Name 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid[2]
Synonyms Propofol Impurity N, 3,5-Diisopropyl-4-hydroxybenzoic acid, Propofol 4-Carboxylic Acid[1][7][8]
Appearance Off-White Solid[3]
Solubility Soluble in Methanol, DMSO[3]
pKa (predicted) 4.65 ± 0.10[1]
LogP (predicted) 3.33720[6]

The presence of a carboxylic acid functional group makes the molecule's solubility and chromatographic behavior pH-dependent, a key consideration for method development.

The Origin of Propofol Impurity N: A Synthetic Precursor

The presence of Propofol Impurity N is not arbitrary; it is often a residual starting material or an intermediate from a specific synthetic route for Propofol. One patented method for preparing high-purity Propofol involves the alkylation of p-hydroxybenzoic acid to form 4-hydroxy-3,5-diisopropylbenzoic acid, which is then decarboxylated at high temperatures to yield Propofol (2,6-diisopropylphenol).[9] Incomplete decarboxylation can therefore lead to the presence of Propofol Impurity N in the final drug substance.

This understanding of the synthetic pathway is invaluable for a holistic control strategy, allowing for targeted process optimization to minimize the formation of this impurity.

p_hydroxybenzoic_acid p-Hydroxybenzoic Acid alkylation Alkylation (with isopropanol) p_hydroxybenzoic_acid->alkylation impurity_n 4-Hydroxy-3,5-diisopropylbenzoic Acid (Propofol Impurity N) alkylation->impurity_n decarboxylation Decarboxylation (high temperature) impurity_n->decarboxylation propofol Propofol (2,6-diisopropylphenol) decarboxylation->propofol

Figure 1. Synthetic pathway for Propofol, highlighting the role of 4-Hydroxy-3,5-diisopropylbenzoic acid as a key intermediate.

Analytical Strategies for the Identification and Quantification of Propofol Impurity N

A multi-faceted analytical approach is recommended for the robust detection and quantification of Propofol Impurity N. The choice of technique will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is identification, quantification, or both.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse technique for the analysis of Propofol and its impurities.[10][11] The acidic nature of Propofol Impurity N allows for effective separation from the less polar Propofol and other non-polar impurities.

Causality Behind Method Parameters:

  • Column: A C18 column is ideal due to the non-polar nature of the alkyl groups on both Propofol and its impurity.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used. The pH of the aqueous phase should be controlled to be well below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5) to ensure it is in its protonated, less polar form, leading to better retention and peak shape.

  • Detection: UV detection at approximately 270-276 nm provides good sensitivity for both Propofol and Propofol Impurity N, as both contain a substituted benzene ring.[11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (acidified to pH 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Propofol Impurity N reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Propofol drug substance or product in the mobile phase.

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., resolution between Propofol and the impurity, tailing factor, and reproducibility of injections) to ensure the system is performing adequately.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the simultaneous determination of multiple impurities in Propofol.[13][14] For a non-volatile compound like a benzoic acid derivative, derivatization is often required to increase its volatility and thermal stability.

Causality Behind Method Parameters:

  • Derivatization: Silylation (e.g., with BSTFA) is a common approach to convert the acidic protons on the carboxylic acid and phenolic hydroxyl groups into less polar, more volatile silyl ethers.

  • Injection Mode: A pulsed splitless injection can enhance the sensitivity for trace-level impurities.[14]

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of impurities. While not typically used for routine quantification, it is the gold standard for confirming the identity of an isolated impurity. The proton (¹H) and carbon (¹³C) NMR spectra of Propofol Impurity N will show characteristic signals for the isopropyl groups, the aromatic protons, and the carboxylic acid proton.

cluster_0 Analytical Workflow cluster_1 For Unknowns or Confirmation sample Propofol Sample hplc HPLC-UV (Quantification & Screening) sample->hplc gcms GC-MS (Identification & Quantification) sample->gcms isolation Preparative Chromatography (Isolation) sample->isolation report Impurity Profile Report hplc->report gcms->report nmr NMR (Structural Elucidation) isolation->nmr

Figure 2. A comprehensive analytical workflow for the characterization of Propofol impurities.

Self-Validating Protocols and Trustworthiness

To ensure the trustworthiness of any analytical method, a self-validating system must be in place. This involves a thorough method validation according to ICH guidelines (e.g., Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the active pharmaceutical ingredient (API).

  • Linearity: Demonstrating that the response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By rigorously validating the chosen analytical method, researchers can have high confidence in the reported levels of Propofol Impurity N.

Conclusion

The accurate identification of "3,5-Diisopropylbenzoic acid" as 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid (Propofol Impurity N) is fundamental to the effective control of impurities in Propofol. This guide has clarified this nomenclature, detailed the physicochemical properties of the impurity, and outlined robust analytical strategies for its characterization. By employing validated HPLC and GC-MS methods, and leveraging NMR for structural confirmation, researchers and drug development professionals can ensure the quality and safety of Propofol, in line with stringent regulatory expectations.

References

  • Chemsrc. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Veeprho. (n.d.). Propofol EP Impurity N | CAS 13423-73-9. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diisopropylsalicylic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • Allmpus. (n.d.). Propofol EP Impurity N / Propofol BP Impurity N. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Propofol-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Propofol - Impurity N. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565424B - Preparation method of high-purity propofol.
  • Swathi, K., Maheshwari, P. U., Nikitha, B., & Sara, L. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Advances in Experimental Medicine and Biology, 1339, 273–282. [Link]

  • Court, M. H., Greenblatt, D. J., & Yee, Y. C. (1994). Use of proton nmr spectroscopy to measure propofol metabolites in the urine of the female Caucasian patient. British Journal of Clinical Pharmacology, 38(3), 263–267. [Link]

  • Johnson, A. G., & Stanley, M. (2007). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Journal of Mass Spectrometry, 42(9), 1195–1203. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). Propofol. Retrieved from [Link]

  • MassBank. (2017). Benzoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dannenmann, M., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 7(10). [Link]

  • S. Ashutosh Kumar, M. Mathrusri Annapurna, P. Pavan Kumar. (2013). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmaceutical Technology, 6(11), 1251-1254. Retrieved from [Link]

  • Wiley Analytical Science. (2013). Full propofol screening: Eleven impurities profiled at once. Retrieved from [Link]

  • Al-Badr, A. A., & El-Enany, N. (2009). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Journal of Chromatographic Science, 47(9), 803–808. [Link]

  • Peng, M., Le, J., & Yang, Y. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Journal of Pharmaceutical and Biomedical Analysis, 83, 1–7. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Bemis, D. J. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. Oregon State University. Retrieved from [Link]

  • M. Buchi Reddy, G. Sravan Kumar, K. Mounika. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. Indo American Journal of Pharmaceutical Sciences, 4(10), 3804-3810. Retrieved from [Link]

  • Veeprho. (n.d.). Propofol Impurity 3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

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Comparative

Comparative Technical Guide: 3,5-Diisopropylsalicylic Acid vs. 3,5-Diisopropylbenzoic Acid

This guide provides an in-depth technical comparison between 3,5-Diisopropylsalicylic acid (3,5-DIPS) and its non-hydroxylated analog, 3,5-Diisopropylbenzoic acid (3,5-DIPBA) . While these molecules differ by only a sing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,5-Diisopropylsalicylic acid (3,5-DIPS) and its non-hydroxylated analog, 3,5-Diisopropylbenzoic acid (3,5-DIPBA) .

While these molecules differ by only a single oxygen atom, that atom dictates their entire chemical reactivity profile, particularly regarding metal chelation and pharmacological efficacy.

Executive Summary

3,5-Diisopropylsalicylic acid (3,5-DIPS) is a bioactive ligand capable of bidentate chelation. Its primary application is in the synthesis of copper(II) complexes (e.g., Cu-DIPS) that exhibit superoxide dismutase (SOD) mimetic activity, anti-inflammatory effects, and radioprotection.

3,5-Diisopropylbenzoic acid (3,5-DIPBA) lacks the ortho-hydroxyl group required for stable chelate ring formation. Consequently, it is pharmacologically distinct, serving primarily as a chemical intermediate or a negative control in structure-activity relationship (SAR) studies to validate the necessity of the salicylate moiety.

Part 1: Chemical & Physical Properties Comparison[1]

The fundamental difference lies in the ortho-position hydroxyl group (-OH) . This group lowers the pKa of the carboxylic acid via intramolecular hydrogen bonding and enables the formation of stable 6-membered chelate rings with transition metals.

Property3,5-Diisopropylsalicylic Acid (3,5-DIPS)3,5-Diisopropylbenzoic Acid (3,5-DIPBA)
CAS Number 2215-21-6 77212-95-4
IUPAC Name 2-Hydroxy-3,5-di(propan-2-yl)benzoic acid3,5-Di(propan-2-yl)benzoic acid
Molecular Weight 222.28 g/mol 206.28 g/mol
pKa (Acid) ~3.21 (Enhanced by H-bond stabilization)~4.20 (Typical benzoic acid range)
LogP (Lipophilicity) ~5.5 (High membrane permeability)~5.1
Chelation Mode Bidentate (O,O') - Forms stable chelatesMonodentate - Forms unstable salts
Physical Form White to off-white crystalline solidWhite crystalline powder
Melting Point 113–115 °CN/A (Research chemical grade)
Structural Visualization

The following diagram illustrates the critical structural difference and its impact on metal binding.

G cluster_0 Mechanism of Action DIPS 3,5-Diisopropylsalicylic Acid (3,5-DIPS) Cu_Complex Cu(II)-DIPS Chelate (Stable 6-Membered Ring) DIPS->Cu_Complex + Cu(II) (Bidentate Ligand) Benzoic 3,5-Diisopropylbenzoic Acid (3,5-DIPBA) No_Complex Unstable Salt / No Chelation Benzoic->No_Complex + Cu(II) (Monodentate)

Figure 1: The ortho-hydroxyl group in 3,5-DIPS enables the formation of a stable Copper(II) chelate, a property absent in the benzoic acid analog.

Part 2: Mechanistic Differences & Biological Activity

The Salicylate Effect (3,5-DIPS)

The biological potency of 3,5-DIPS is largely attributed to its ability to coordinate copper in a square-planar or square-pyramidal geometry.

  • SOD Mimetic Activity: The Cu-DIPS complex (often formulated as

    
    ) mimics the active site of the enzyme Superoxide Dismutase. It disproportionates superoxide radicals (
    
    
    
    ) into oxygen and hydrogen peroxide, reducing oxidative stress.
  • Lipophilicity: The isopropyl groups at positions 3 and 5 provide a "greasy" shield, allowing the copper complex to penetrate cell membranes and deliver Cu(II) to intracellular targets.

The Benzoic Acid Control (3,5-DIPBA)

Without the phenolic hydroxyl group, 3,5-DIPBA cannot form the requisite coordination geometry.

  • Inertness: In biological assays involving oxidative stress, 3,5-DIPBA serves as a negative control. It proves that the antioxidant effect is due to the copper complex and not just the lipophilic organic scaffold.

  • Reactivity: It behaves as a typical bulky carboxylic acid, participating in esterification or amide coupling but failing to activate metal centers for catalysis.

Part 3: Synthesis & Preparation[1][5][6][7]

Synthesis of 3,5-Diisopropylsalicylic Acid (3,5-DIPS)

Method: Kolbe-Schmitt Carboxylation or Friedel-Crafts Alkylation. A common industrial route involves the alkylation of salicylic acid to ensure regioselectivity.

  • Reagents: Salicylic acid, Isopropyl alcohol, Sulfuric acid (catalyst).

  • Conditions: Heat at 70°C for 6 hours.

  • Mechanism: Electrophilic aromatic substitution. The directing effects of the -OH and -COOH groups favor the 3 and 5 positions.

  • Purification: Recrystallization from ethanol/water.

Synthesis of 3,5-Diisopropylbenzoic Acid (3,5-DIPBA)

Method: Oxidation of 3,5-Diisopropyltoluene. Since the hydroxyl group is absent, direct carboxylation of a phenol is not applicable.

  • Precursor: 1,3-Diisopropyl-5-methylbenzene.

  • Reagents: Potassium permanganate (

    
    ) or dilute nitric acid.
    
  • Conditions: Reflux in aqueous pyridine or t-butanol.

  • Outcome: Oxidation of the methyl group to a carboxylic acid.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cu(II)-DIPS Complex

Use this protocol to verify the ligand activity of 3,5-DIPS.

Materials:

  • 3,5-Diisopropylsalicylic acid (10 mmol)

  • Copper(II) acetate monohydrate (5 mmol)

  • Ethanol (95%)

  • Water

Procedure:

  • Dissolution: Dissolve 2.22 g of 3,5-DIPS in 20 mL of warm ethanol.

  • Metal Addition: Dissolve 1.0 g of Copper(II) acetate in 10 mL of water.

  • Reaction: Add the copper solution dropwise to the ligand solution while stirring. A distinct color change (usually emerald green) indicates complex formation.

  • Precipitation: A green crystalline precipitate of

    
     will form immediately.
    
  • Isolation: Filter the solid, wash with cold 50% ethanol, and dry under vacuum.

  • Analysis: Confirm by melting point (complex usually decomposes >200°C) and FTIR (shift in carbonyl stretch).

Protocol B: Comparative Lipophilicity Assessment (LogP)

Use this to compare membrane permeability.

  • System: Octanol-Water partition coefficient.

  • Method: Shake-flask method followed by HPLC quantification.

  • Expectation:

    • 3,5-DIPS: LogP ~5.5 (Higher due to intramolecular H-bond masking polar groups).

    • 3,5-DIPBA: LogP ~5.1 (Slightly lower effective lipophilicity due to exposed carboxylate).

Part 5: References

  • PubChem. 3,5-Diisopropylsalicylic acid (CID 30543). National Library of Medicine. Available at: [Link]

  • Sorenson, J. R. (1984). Copper complexes in biochemistry and pharmacology.[1] Chemical Reviews. (Fundamental review on Cu-DIPS activity).

  • Acta Crystallographica. Crystal structure of 2-Hydroxy-3,5-diisopropylbenzoic acid. (2006).[2][3] Available at: [Link]

Sources

Validation

Comprehensive 1H NMR Analysis of 3,5-Diisopropylbenzoic Acid

This guide outlines the 1H NMR analysis of 3,5-Diisopropylbenzoic acid , a compound characterized by its specific substitution pattern which imparts unique symmetry and splitting protocols. Executive Summary The 1H NMR s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR analysis of 3,5-Diisopropylbenzoic acid , a compound characterized by its specific substitution pattern which imparts unique symmetry and splitting protocols.

Executive Summary

The 1H NMR spectrum of 3,5-Diisopropylbenzoic acid is defined by its


 symmetry , resulting in a simplified aromatic region characterized by meta-coupling (

)
rather than the typical ortho-coupling found in many benzoic acid derivatives. The diagnostic signature includes a downfield doublet (2H) and an upfield triplet (1H) in the aromatic region with small coupling constants (~1.6 Hz), alongside the classic isopropyl septet/doublet aliphatic pattern.

Structural Basis & Symmetry Analysis

Understanding the molecule's symmetry is the prerequisite for accurate assignment.

  • Symmetry Axis : A

    
     axis runs through the Carboxyl Carbon (C1) and the Para Carbon (C4).
    
  • Proton Equivalence :

    • H2 & H6 : Chemically and magnetically equivalent (Ortho to COOH, Meta to iPr).

    • H4 : Unique (Para to COOH, between two iPr groups).

    • Isopropyl Groups : Both groups at positions 3 and 5 are equivalent.

Figure 1: Symmetry breakdown of proton environments in 3,5-Diisopropylbenzoic acid.

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized protocol.

Sample Preparation:

  • Solvent : Chloroform-d (

    
    ) is preferred for resolution of aromatic couplings. DMSO-
    
    
    
    is recommended if the carboxylic acid proton must be observed clearly (reduces exchange broadening) or for solubility reasons.
  • Concentration : 10-15 mg in 0.6 mL solvent. High concentration may broaden the COOH peak due to dimerization.

  • Reference : TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Acquisition Parameters:

  • Transients (Scans) : 16 (sufficient for >10 mg).

  • Spectral Width : -2 to 14 ppm (to capture COOH).

  • Relaxation Delay (D1) :

    
     2.0 seconds. The aromatic protons have long 
    
    
    
    relaxation times; insufficient delay will under-integrate the aromatic signals relative to the alkyls.

Detailed Spectral Assignment (The "Fingerprint")

The following data represents the expected chemical shifts in


.
RegionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentAnalysis
Acidic 11.0 - 13.0Broad Singlet1H--COOHHighly dependent on concentration and temperature. May disappear if wet solvent facilitates exchange.
Aromatic 7.75 - 7.85Doublet (d)2H

H2, H6Deshielded by ortho-COOH. Split only by meta-H4.
Aromatic 7.15 - 7.25Triplet (t)1H

H4Shielded relative to H2/6. Triplet due to coupling with two meta protons (H2 & H6).
Aliphatic 2.90 - 3.00Septet2H

CH (iPr)Methine proton coupled to 6 methyl protons.
Aliphatic 1.25 - 1.30Doublet12H

CH3 (iPr)Methyl groups. Strongest signal in the spectrum.

Self-Validating The Spectrum:

  • The Coupling Check : Zoom into the aromatic region. You must see a small splitting (~1-2 Hz). If you see a large splitting (~8 Hz), you do not have the 3,5-isomer (likely the 2,6-isomer).

  • The Integration Ratio : The ratio of Aliphatic Methyls (12H) to Aromatic Doublet (2H) must be exactly 6:1 .

Comparative Analysis: Distinguishing Alternatives

In drug development and synthesis, 3,5-diisopropylbenzoic acid is often confused with its isomers or derivatives. Use this logic gate to confirm identity.

Scenario A: Isomer Differentiation (vs. 2,6-Diisopropylbenzoic acid) The 2,6-isomer is sterically crowded, forcing the COOH out of plane.

  • 3,5-Isomer : Aromatic signals are Meta-coupled (d + t,

    
     Hz).
    
  • 2,6-Isomer : Aromatic signals are Ortho-coupled (d + t,

    
     Hz).
    
    • Explanation: In the 2,6-isomer, the protons are at positions 3, 4, and 5. H3 and H4 are ortho to each other. In the 3,5-isomer, the protons are at 2, 4, 6. No protons are ortho to each other.

Scenario B: Derivative Differentiation (vs. 4-Hydroxy-3,5-diisopropylbenzoic acid) This is a common intermediate (Propofol synthesis).

  • 3,5-Isomer : Shows a Triplet at ~7.2 ppm (H4).

  • 4-OH Derivative : Lacks the Triplet . The aromatic region shows only a Singlet (2H) at ~7.9 ppm because position 4 is substituted with -OH.

Figure 2: Logical workflow for distinguishing 3,5-Diisopropylbenzoic acid from common isomers and impurities.

Solvent Effects (CDCl3 vs. DMSO-d6)

  • Carboxylic Acid Proton : In

    
    , this peak is often broad and may drift between 10-13 ppm. In DMSO-
    
    
    
    , it forms a strong hydrogen bond with the solvent, appearing as a sharper, distinct peak typically downfield (12.5 - 13.5 ppm).
  • Aromatic Shifts : DMSO is more polar. Expect a slight downfield shift of the aromatic protons relative to

    
     due to the deshielding effect of the solvent's polarity on the 
    
    
    
    -system.

References

  • Synthesis and Characterization : Peters, R. (2015).[1] Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Dissertation, LMU München. (Describes synthesis of 3,5-diisopropylbenzoic acid from 1-bromo-3,5-diisopropylbenzene and provides NMR data context). Link

  • Substituent Effects : Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] (Standard reference for calculating benzene substituent effects). Link

  • Propofol Impurities : BenchChem Technical Support. 4-Hydroxy-3,5-diisopropylbenzoic Acid.[3][4][5] (Reference for the 4-hydroxy derivative spectral comparison). Link

Sources

Comparative

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 3,5-Diisopropylbenzoic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 3,5-Diisopropylbenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science.

This document moves beyond a mere listing of chemical shifts. As a Senior Application Scientist, my objective is to offer a comparative guide that not only presents the spectral data but also delves into the underlying principles governing the observed chemical shifts. We will dissect the electronic effects of the isopropyl and carboxylic acid substituents on the benzene ring and benchmark the spectral features of 3,5-diisopropylbenzoic acid against structurally related, simpler molecules. This comparative approach provides a robust framework for understanding and predicting the C13 NMR spectra of similarly substituted aromatic compounds.

The Foundation: Understanding Substituent Effects in Aromatic C13 NMR

The chemical shift of a carbon nucleus in C13 NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems, the position of a carbon signal is primarily dictated by the electronic nature of the substituents on the ring. Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as alkyl chains (e.g., isopropyl), increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in greater shielding of the carbon nuclei, causing their signals to appear at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like a carboxylic acid withdraw electron density from the ring, leading to deshielding of the aromatic carbons. This effect is most pronounced at the ipso-carbon (the carbon directly attached to the substituent) and the ortho and para positions, shifting their signals to a higher chemical shift (downfield).

In 3,5-diisopropylbenzoic acid, we have the interplay of two weakly electron-donating isopropyl groups and one moderately electron-withdrawing carboxylic acid group. The meta-substitution pattern of the isopropyl groups relative to the carboxylic acid leads to a distinct and predictable C13 NMR spectrum.

Comparative Analysis of C13 NMR Chemical Shifts

In the absence of a publicly available experimental spectrum for 3,5-diisopropylbenzoic acid, a predicted spectrum was generated using a reliable algorithm. This predicted data is presented alongside the experimental data of benzoic acid, cumene (isopropylbenzene), and 1,3-diisopropylbenzene to provide a comprehensive comparative analysis. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom3,5-Diisopropylbenzoic Acid (Predicted)Benzoic Acid (Experimental)Cumene (Experimental)1,3-Diisopropylbenzene (Experimental)
Carboxylic Acid (C=O) ~172.5~172.8[1]--
C1 (ipso-COOH) ~131.0~129.4[1]--
C2, C6 ~128.0~130.3[1]~126.7~123.1
C3, C5 (ipso-isopropyl) ~150.0~128.5[1]~149.2~149.1
C4 ~125.0~133.8[1]~128.6~122.9
CH (isopropyl) ~34.0-~34.1~34.2
CH3 (isopropyl) ~23.8-~24.1~24.1
Analysis of the Aromatic Region (120-160 ppm):
  • C1 (ipso-COOH): The carbon to which the carboxylic acid is attached is predicted to be around 131.0 ppm. This is slightly downfield from the corresponding carbon in benzoic acid (~129.4 ppm), likely due to the cumulative electron-donating effect of the two meta-positioned isopropyl groups.

  • C2, C6: These carbons, ortho to the carboxylic acid, are predicted at approximately 128.0 ppm. In benzoic acid, the ortho carbons are at ~130.3 ppm. The upfield shift in the target molecule is a direct consequence of the shielding effect from the meta-positioned isopropyl groups.

  • C3, C5 (ipso-isopropyl): The carbons bearing the isopropyl groups are significantly deshielded, with a predicted chemical shift of ~150.0 ppm. This is consistent with the experimental values for the ipso-carbons in both cumene (~149.2 ppm) and 1,3-diisopropylbenzene (~149.1 ppm), confirming the strong deshielding effect of the alkyl substituent at the point of attachment.

  • C4: The carbon para to the carboxylic acid is predicted to be the most shielded aromatic carbon at ~125.0 ppm. This is a substantial upfield shift compared to the para carbon in benzoic acid (~133.8 ppm), which is deshielded. This significant shielding is due to the additive electron-donating effect of the two isopropyl groups at the meta positions, which increases the electron density at C4.

Analysis of the Aliphatic Region (20-40 ppm):
  • CH (isopropyl): The methine carbon of the isopropyl groups is predicted around 34.0 ppm, which aligns perfectly with the experimental values observed for cumene (~34.1 ppm) and 1,3-diisopropylbenzene (~34.2 ppm).

  • CH3 (isopropyl): The two equivalent methyl carbons of each isopropyl group are predicted at ~23.8 ppm, again in excellent agreement with the experimental data for cumene (~24.1 ppm) and 1,3-diisopropylbenzene (~24.1 ppm).

Visualizing the Molecular Structure and Experimental Workflow

To further clarify the relationships between the carbon atoms and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 3,5-Diisopropylbenzoic acid with carbon atoms labeled.

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~50-100 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) filter Filter if particulates are present dissolve->filter transfer Transfer solution to a 5 mm NMR tube insert Insert sample into NMR spectrometer transfer->insert filter->transfer lock_shim Lock on solvent deuterium signal and shim the magnetic field insert->lock_shim setup Set up 13C acquisition parameters (e.g., pulse angle, acquisition time) lock_shim->setup acquire Acquire Free Induction Decay (FID) data setup->acquire ft Apply Fourier Transform to FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS (0 ppm) baseline->reference

Caption: Standard workflow for acquiring a C13 NMR spectrum.

Experimental Protocol for C13 NMR Spectroscopy

For researchers wishing to acquire their own experimental data, the following protocol outlines a standard procedure for obtaining a high-quality C13 NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of 3,5-diisopropylbenzoic acid. A higher concentration is generally required for C13 NMR compared to H1 NMR due to the low natural abundance of the C13 isotope.[2]

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a small vial. Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. The final sample height in the tube should be around 5 cm.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample volume. This is an iterative process aimed at achieving sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters for a standard proton-decoupled C13 NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: This will depend on the sample concentration and desired signal-to-noise ratio, but typically ranges from a few hundred to several thousand scans.

3. Data Processing:

  • Once the data acquisition is complete, the resulting Free Induction Decay (FID) is processed.

  • Apply a Fourier transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the chemical shift of the internal standard, tetramethylsilane (TMS), to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

Conclusion

This guide provides a comprehensive analysis of the C13 NMR chemical shifts for 3,5-diisopropylbenzoic acid through a comparative approach with structurally related compounds. By understanding the fundamental principles of substituent effects, researchers can confidently interpret and predict the C13 NMR spectra of complex aromatic molecules. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality spectral data, a critical step in the rigorous process of chemical characterization and drug development.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]benzene_C9H12.htm)

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3,5-Diisopropylbenzoic Acid

Topic: Mass Spectrometry Fragmentation Pattern of 3,5-Diisopropylbenzoic Acid Content Type: Publish Comparison Guide Executive Summary 3,5-Diisopropylbenzoic acid (CAS: 2437-56-1) is a critical intermediate and impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3,5-Diisopropylbenzoic Acid Content Type: Publish Comparison Guide

Executive Summary

3,5-Diisopropylbenzoic acid (CAS: 2437-56-1) is a critical intermediate and impurity marker in the synthesis of sterically hindered phenols, most notably the anesthetic Propofol (2,6-diisopropylphenol) .[1][2] In drug development, precise characterization of this compound is required to validate active pharmaceutical ingredient (API) purity and track degradation pathways.[1]

This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 3,5-Diisopropylbenzoic acid.[1][2] It contrasts the compound’s spectral behavior with its mono-substituted homolog, 4-Isopropylbenzoic acid (Cumic acid) , to highlight the specific influence of meta-substitution and steric bulk on ion stability.[1][2]

Experimental Protocol

To generate reproducible fragmentation data suitable for library matching and structural elucidation, the following standardized GC-MS protocol is recommended. This workflow ensures sufficient ionization energy for characteristic fragmentation while preventing thermal degradation of the carboxylic acid moiety.[1]

Standardized GC-MS Conditions
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Hard ionization at 70 eV is the industry standard for generating library-searchable fragmentation fingerprints.[1][2]
Source Temp 230 °CPrevents condensation of high-boiling aromatics without inducing thermal decarboxylation prior to ionization.[1][2]
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Non-polar stationary phase ensures separation based on boiling point/volatility, ideal for isomeric benzoic acids.[1][2]
Carrier Gas Helium (1.0 mL/min)Constant flow maintains stable retention times for relative retention index (RRI) calculation.[1][2]
Derivatization Optional (TMS)While the free acid can be analyzed, derivatization with BSTFA is recommended to improve peak shape and prevent adsorption in the inlet.[1][2]
Experimental Workflow Visualization

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Sample->Deriv Optional Inject Injection (Split 10:1, 250°C) Sample->Inject Direct Deriv->Inject Separation GC Separation (HP-5ms Column) Inject->Separation Ionization EI Source (70 eV, 230°C) Separation->Ionization Detection Mass Analyzer (Quadrupole/TOF) Ionization->Detection Data Spectral Analysis (m/z 40-400) Detection->Data

Figure 1: Analytical workflow for the structural characterization of benzoic acid derivatives.

Fragmentation Analysis: 3,5-Diisopropylbenzoic Acid

Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 Da[1][2]

The fragmentation of 3,5-Diisopropylbenzoic acid is driven by two competing mechanisms: Benzylic cleavage (driven by the isopropyl groups) and Alpha-cleavage/Decarboxylation (driven by the carboxyl group).[1][2]

Primary Fragmentation Pathway[1][2][3]
  • Molecular Ion [M]⁺ (m/z 206): The parent ion is distinct but often not the base peak due to the lability of the isopropyl groups.[1]

  • Base Peak [M - CH₃]⁺ (m/z 191): The loss of a methyl radical (15 Da) from one of the isopropyl groups is the most favorable pathway.[1] This forms a resonance-stabilized cation where the positive charge is delocalized into the aromatic ring.[1] The presence of two isopropyl groups statistically doubles the probability of this cleavage compared to mono-substituted analogs.[1]

  • Carboxyl Loss [M - COOH]⁺ (m/z 161): Characteristic of benzoic acids, the loss of the carboxyl radical (45 Da) generates the 3,5-diisopropylphenyl cation .[1]

  • Combined Loss [M - CH₃ - H₂O]⁺ (m/z 173): A secondary pathway involving the loss of methyl followed by dehydration, often observed in ortho-substituted acids but possible here due to ring rearrangement.[1][2]

  • Tropylium Formation: The alkyl-substituted benzene ring often rearranges to a substituted tropylium ion structure, contributing to the stability of the m/z 191 and m/z 161 fragments.[1]

Fragmentation Pathway Diagram

FragmentationPathway M Molecular Ion [M]+ m/z 206 M_CH3 [M - CH3]+ m/z 191 (Base Peak) M->M_CH3 - CH3 (15) M_OH [M - OH]+ m/z 189 M->M_OH - OH (17) M_COOH [M - COOH]+ m/z 161 (Aryl Cation) M->M_COOH - COOH (45) M_CH3_COOH [M - CH3 - COOH]+ m/z 146 M_CH3->M_CH3_COOH - COOH (45) Tropylium Substituted Tropylium m/z 119 M_COOH->Tropylium Rearrangement

Figure 2: Proposed EI fragmentation tree for 3,5-Diisopropylbenzoic acid.

Comparative Analysis

To validate the identity of 3,5-Diisopropylbenzoic acid, it is essential to compare it with 4-Isopropylbenzoic acid (Cumic acid) .[1][2] This comparison illustrates the "Poly-alkyl Effect"—how the addition of a second isopropyl group shifts the mass spectrum.[1]

Product Comparison: 3,5-Diisopropyl vs. 4-Isopropyl
Feature3,5-Diisopropylbenzoic Acid 4-Isopropylbenzoic Acid (Cumic Acid) Significance
Molecular Weight 206 Da164 Da42 Da shift (mass of one isopropyl group - H).[1][2]
Base Peak m/z 191 [M-15]⁺m/z 149 [M-15]⁺Both are dominated by methyl loss, confirming the isopropyl moiety's lability.[1][2]
Molecular Ion Intensity ModerateStrongerThe di-substituted ring is more prone to fragmentation due to increased steric strain and statistical cleavage sites.[1][2]
Key Diagnostic Ion m/z 161 [M-COOH]⁺m/z 119 [M-COOH]⁺The aryl cation mass shifts exactly by 42 Da, confirming the extra alkyl group is on the ring, not the side chain.[1][2]
McLafferty Rearrangement NegligibleNegligibleNeither structure possesses the requisite gamma-hydrogen relative to a carbonyl in an alkyl chain (isopropyl is branched), preventing classic McLafferty rearrangement.[1][2]
Why This Matters for Drug Development

In the synthesis of Propofol, Cumic acid may appear if the starting material is under-alkylated. 3,5-Diisopropylbenzoic acid appears if the starting material is fully alkylated but the phenol is over-oxidized.[1][2] Distinguishing these two via the m/z 191 vs. m/z 149 base peaks is a definitive, self-validating check for process control.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic Acid and Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. Compound Summary: 3,5-Diisopropylsalicylic acid (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • MassBank. Mass Spectrum of 4-Isopropylbenzoic acid (Cumic acid).[1] MassBank Record FDB013929.[1] [Link][1]

Sources

Comparative

Comparative Guide: Steric Effects of Isopropyl vs. tert-Butyl Benzoic Acids

Executive Summary: The Rotatable vs. The Rigid In the architecture of small molecule drugs and ligands, the choice between an isopropyl ( -Pr) and a tert-butyl ( -Bu) group on a benzoic acid scaffold is rarely a trivial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rotatable vs. The Rigid

In the architecture of small molecule drugs and ligands, the choice between an isopropyl (


-Pr)  and a tert-butyl (

-Bu)
group on a benzoic acid scaffold is rarely a trivial substitution. While both are lipophilic alkyl groups, they represent a fundamental bifurcation in steric behavior:
  • Isopropyl (

    
    -Pr):  A rotatable gatekeeper . It provides significant steric bulk (
    
    
    
    ) but possesses a "soft" side due to its methine hydrogen, allowing conformational adaptation and metabolic susceptibility (benzylic oxidation).
  • tert-Butyl (

    
    -Bu):  A rigid locking mechanism . It acts as a "hard" steric wall (
    
    
    
    ), forcing orthogonal conformational twists (steric inhibition of resonance) and offering superior metabolic stability by lacking benzylic hydrogens.

This guide quantifies these differences and provides experimental protocols to validate their impact on reactivity and pharmacokinetics.

Quantitative Steric Parameters

To move beyond qualitative descriptions like "bulky," we must rely on physical organic parameters. The following table synthesizes the steric and electronic differences that drive the divergent behaviors of these two groups.

Table 1: Comparative Steric & Electronic Metrics
ParameterIsopropyl Benzoic Acid (

-Pr)
tert-Butyl Benzoic Acid (

-Bu)
Significance
Taft Steric Parameter (

)
-0.47-1.54

-Bu is exponentially more hindering. A difference of 1.0 in

implies a

10-fold rate reduction in steric-controlled reactions.
Charton Value (

)
0.761.24Represents the effective van der Waals radius.

-Bu creates a much larger exclusion zone.
A-Value (kcal/mol) 2.15> 4.7On a cyclohexane ring,

-Bu is a "locking" group;

-Pr allows some axial/equatorial equilibrium.
Benzylic Hydrogens 1 (Methine C-H)0 (Quaternary C)CRITICAL: The presence of the benzylic H makes

-Pr a prime target for CYP450 metabolism.
Inductive Effect (

)
-0.15-0.20

-Bu is slightly more electron-donating by induction, but steric effects usually dominate.

Chemical Reactivity: The "Ortho Effect"[1]

When placed in the ortho position of benzoic acid, the steric bulk of these groups dictates the planarity of the carboxyl group relative to the benzene ring.

Steric Inhibition of Resonance[2]
  • Isopropyl: The group can rotate its methyls away from the carboxyl group ("gearing" mechanism), allowing the benzoic acid to retain some planarity. This permits conjugation between the phenyl ring and the carbonyl.

  • tert-Butyl: The spherical bulk forces the carboxyl group to twist roughly 90° out of plane to minimize

    
     strain. This decouples  the resonance interaction.
    
Impact on Esterification/Hydrolysis Rates

In a Fisher esterification (or saponification), the formation of the tetrahedral intermediate is the rate-determining step. The


-Bu group blocks the trajectory of the nucleophile (alcohol or water) significantly more than the 

-Pr group.
Visualization: Reaction Coordinate & Steric Energy

The following diagram illustrates the activation energy penalty introduced by the


-Bu group compared to the 

-Pr group.

ReactionCoordinate Start Substrate (Benzoic Acid) TS_iPr TS (i-Pr) Moderate Steric Strain Start->TS_iPr  Lower Ea   TS_tBu TS (t-Bu) High Steric Wall Start->TS_tBu  High Ea   Product Ester Product TS_iPr->Product  Fast   TS_tBu->Product  Slow / Blocked  

Figure 1: Kinetic divergence in esterification. The


-butyl group imposes a severe activation energy (

) penalty due to steric blocking of the nucleophilic attack trajectory.

Medicinal Chemistry: Metabolic Stability & ADME

For drug development professionals, the choice between


-Pr and 

-Bu is often a trade-off between solubility and metabolic clearance .
The Benzylic Oxidation Liability

This is the most critical differentiator in vivo.

  • Isopropyl: Contains a Benzylic Hydrogen . Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly abstract this hydrogen, leading to the formation of a tertiary alcohol or cleavage of the alkyl chain.

    • Result: Shorter half-life (

      
      ), potential for toxic metabolites.
      
  • tert-Butyl: Contains a Quaternary Carbon .[1] It lacks a benzylic hydrogen. Oxidation must occur at the terminal methyl groups (omega-oxidation), which is significantly slower and energetically more difficult.

    • Result: "Metabolic Shielding," extended half-life, improved oral bioavailability.[1]

Visualization: Metabolic Pathways

Metabolism cluster_0 Isopropyl (High Clearance Risk) cluster_1 tert-Butyl (Metabolic Shield) iPr Isopropyl-Ar CYP_A CYP450 (H-Abstraction) iPr->CYP_A Radical Benzylic Radical (Stabilized) CYP_A->Radical Alcohol Tertiary Alcohol (Polar Metabolite) Radical->Alcohol tBu tert-Butyl-Ar CYP_B CYP450 tBu->CYP_B NoRxn No Benzylic H Oxidation Blocked CYP_B->NoRxn SlowRxn Slow Methyl Oxidation (Minor Pathway) CYP_B->SlowRxn  << 1% Rate  

Figure 2: Metabolic fate comparison. The isopropyl group is vulnerable to rapid benzylic oxidation, whereas the tert-butyl group acts as a metabolic block.

Experimental Protocols

To validate these effects in your specific scaffold, use the following self-validating protocols.

Protocol A: Competitive Hydrolysis Assay (Kinetic Steric Assessment)

Purpose: To quantify the steric hindrance difference (


) between 

-Pr and

-Bu analogs.

Materials:

  • Substrate A: Methyl 2-isopropylbenzoate (1.0 equiv)

  • Substrate B: Methyl 2-tert-butylbenzoate (1.0 equiv)

  • Internal Standard: Biphenyl (1.0 equiv)

  • Solvent: THF/Water (1:1)

  • Base: LiOH (5.0 equiv)

Method:

  • Preparation: Dissolve Substrate A, Substrate B, and Internal Standard in THF/Water (0.1 M concentration).

  • Initiation: Add LiOH at

    
     under vigorous stirring.
    
  • Sampling: Aliquot

    
     of the reaction mixture at 
    
    
    
    minutes.
  • Quench: Immediately quench aliquots into pH 2 buffer/Ethyl Acetate biphasic mixture to stop hydrolysis.

  • Analysis: Analyze the organic layer via HPLC or GC-MS.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Expected Result: The

      
      -Pr ester should show measurable hydrolysis (
      
      
      
      ). The
      
      
      -Bu ester should remain largely intact (
      
      
      ), confirming the "steric lock."
Protocol B: Microsomal Stability Assay (Metabolic Assessment)

Purpose: To determine the intrinsic clearance (


) difference driven by the benzylic hydrogen.

Method:

  • Incubation: Incubate test compounds (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination: Crash out proteins with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Interpretation:

    • High Clearance:

      
       loss in 30 min indicates metabolic liability (likely 
      
      
      
      -Pr).
    • Low Clearance:

      
       loss in 30 min indicates metabolic stability (likely 
      
      
      
      -Bu).

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source of

    
     and Charton values). 
    
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Ortho effects and inhibition of resonance).

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism. Chemistry & Biodiversity. (Benzylic oxidation mechanisms).

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society. (A-values and conformational locking).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Diisopropylbenzoic acid

Executive Summary & Operational Context 3,5-Diisopropylbenzoic acid (CAS: 2438-03-1) is a substituted benzoic acid derivative frequently utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

3,5-Diisopropylbenzoic acid (CAS: 2438-03-1) is a substituted benzoic acid derivative frequently utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in pharmaceutical chemistry.[1]

While often categorized generically as an "organic acid," its specific structure—two bulky isopropyl groups flanking the carboxylic acid—imparts significant lipophilicity. This increases its potential for dermal absorption compared to unsubstituted benzoic acid. This guide moves beyond the standard MSDS to provide a logic-driven safety protocol.

Immediate Hazard Profile (GHS):

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][3][4]

The Hazard Mechanic: Why We Select Specific PPE

To select the right PPE, you must understand the chemical interaction, not just the regulation.

  • The Dust Vector: As a solid powder, the primary risk is inhalation of fine particulates during weighing. Upon contact with moist mucous membranes (lungs/eyes), the acid protonates local tissue, causing immediate irritation.

  • The Lipophilic Factor: The 3,5-diisopropyl substitution makes this molecule more non-polar than benzoic acid. This allows it to penetrate the skin's lipid barrier more effectively. Standard lab coats are insufficient if a solution spill occurs; chemical-resistant aprons are required for scale-up.

  • The Solvent Carrier: In solution, the solvent dictates the glove choice, not the acid. The acid will "ride" the solvent through the glove material.

PPE Decision Matrix

The following table defines protection standards based on the state of matter.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale
Respiratory Engineering Control: Fume Hood. Backup: N95 or P100 Respirator.Engineering Control: Fume Hood. Backup: Half-mask with organic vapor cartridge.The solid is an irritant dust; solutions generate vapors. The hood is the primary barrier.
Ocular Chemical Safety Goggles (Tight-fitting).Chemical Safety Goggles + Face Shield (if >500mL).Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Dermal (Hands) Nitrile (Double-gloved recommended). Thickness: >4 mil.[8]Solvent-Dependent: Acetone/DCM: Laminate/Silver Shield. Alcohols/Water: Nitrile.[1][5][8][9][10][11]Nitrile degrades rapidly in ketones/halogenated solvents. The acid will penetrate once the glove swells.
Body Cotton Lab Coat + Closed-toe shoes.Cotton Lab Coat + Chemical Resistant Apron (Tyvek/Rubber).Solutions splash; solids drift. An apron prevents saturation of clothing.

Visualization: PPE & Workflow Logic

The following logic flow ensures you assess the context of your experiment before selecting PPE.

PPE_Logic_Flow Start START: Handling 3,5-Diisopropylbenzoic Acid State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Dust_Risk Risk: Inhalation of Irritant Dust Solid->Dust_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE REQUIRED: 1. Fume Hood (Sash at working height) 2. Nitrile Gloves (4 mil) 3. Tight-Sealing Goggles Dust_Risk->Solid_PPE Standard_Solvent Alcohols / Water / Hexane Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / Acetone / THF Solvent_Check->Aggressive_Solvent Nitrile_OK Standard Nitrile Gloves OK (Change every 30 mins) Standard_Solvent->Nitrile_OK Laminate_Req Laminate / Silver Shield Gloves REQUIRED (Nitrile offers <1 min protection) Aggressive_Solvent->Laminate_Req

Figure 1: Decision tree for PPE selection based on physical state and solvent compatibility. Note the critical divergence for aggressive solvents.

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Dust Phase)

Most exposure incidents occur here due to static electricity dispersing the light powder.

  • Static Neutralization: 3,5-Diisopropylbenzoic acid is prone to static charge. Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.

  • The "Deep Reach" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If the balance is sensitive to airflow, create a "dead air" box using a secondary container, but keep it inside the hood.

  • Transfer: Dissolve the solid immediately after weighing. Do not transport open weigh boats across the lab. If transport is necessary, seal the vessel with Parafilm before removing it from the hood.

Protocol B: Reaction Monitoring (TLC/Sampling)
  • Glove Inspection: Before taking a sample, inspect gloves for "puckering" or dimensional changes. This indicates solvent absorption.

  • Double Glove Removal: If you splash solution on your outer glove:

    • Immediately strip the outer glove.

    • Inspect the inner glove.

    • Replace the outer glove.

    • Self-Validating Step: If you feel a cooling sensation on your skin (evaporative cooling), the barrier has been breached. Wash immediately.

Disposal & Emergency Procedures

Disposal Strategy:

  • Solid Waste: Place contaminated paper towels and weigh boats in a dedicated solid hazardous waste bin. Label as "Solid Organic Acid - Irritant."

  • Liquid Waste:

    • Acidic Stream: If the solution is highly acidic, neutralize with Sodium Bicarbonate (NaHCO3) before adding to the organic waste container to prevent container pressurization.

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases without neutralization, as this generates heat and gas.

Emergency Response:

  • Eye Contact: Flush for 15 minutes minimum .[4][7] The lipophilic nature means the acid resists simple rinsing; continuous irrigation is vital to restore pH balance.

  • Skin Contact: Wash with soap and water.[3][4][6][7] Do not use alcohol or acetone to clean the skin; this will drive the acid deeper into the dermal layers.

References

  • PubChem. (n.d.). 3,5-Diisopropylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3,5-Diisopropylbenzoic acid. Retrieved October 26, 2023, from [Link]

Sources

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